molecular formula C16H16N4O5S2 B585532 N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 CAS No. 1346603-52-8

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4

Numéro de catalogue: B585532
Numéro CAS: 1346603-52-8
Poids moléculaire: 412.471
Clé InChI: ULRBBWWPWOJYFE-DOGSKSIHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4, also known as N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4, is a useful research compound. Its molecular formula is C16H16N4O5S2 and its molecular weight is 412.471. The purity is usually 95%.
BenchChem offers high-quality N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-[(4-aminophenyl)sulfonylamino]-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S2/c1-11-10-16(18-25-11)20-27(23,24)15-8-4-13(5-9-15)19-26(21,22)14-6-2-12(17)3-7-14/h2-10,19H,17H2,1H3,(H,18,20)/i4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRBBWWPWOJYFE-DOGSKSIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NS(=O)(=O)C2=CC=C(C=C2)N)[2H])[2H])S(=O)(=O)NC3=NOC(=C3)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Properties, and Analytical Applications of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical drug development and pharmacokinetic (PK) profiling, the precise quantification of active pharmaceutical ingredients (APIs) and their impurities is non-negotiable. Sulfamethoxazole, a broad-spectrum bacteriostatic antibiotic, is susceptible to dimerization and degradation, leading to the formation of Sulfamethoxazole EP Impurity B (N-(4-Aminobenzenesulfonyl) Sulfamethoxazole)[1].

To accurately quantify this impurity in complex biological matrices or API batches, analytical scientists rely on its stable isotope-labeled internal standard (SIL-IS): N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 [2]. This whitepaper explores the molecular architecture, mechanistic formation, and self-validating LC-MS/MS methodologies associated with this critical reference standard.

Molecular Architecture and Isotopic Labeling Strategy

Structural Elucidation

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole consists of a central benzenesulfonamide core attached to a 5-methylisoxazole ring, mirroring the parent sulfamethoxazole molecule. However, the critical structural deviation occurs at the N4-position (the aniline nitrogen), which is covalently bonded to a secondary 4-aminobenzenesulfonyl moiety[1]. This creates a bulky, di-sulfonamide "dimer-like" structure.

The Logic Behind d4 Labeling

The stable isotope-labeled variant, N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (CAS: 1346603-52-8), incorporates four deuterium atoms[2]. The placement of these isotopes is a calculated design choice:

  • Site of Labeling: The deuterium atoms are substituted onto the central phenyl ring (the aromatic ring originating from the parent sulfamethoxazole).

  • Causality for Stability: If the deuterium atoms were placed on the amine (-NH₂) or sulfonamide (-NH-) nitrogens, they would undergo rapid hydrogen-deuterium exchange (HDX) with protic solvents (e.g., water, methanol) in the LC mobile phase. By locking the deuterium atoms onto the robust carbon-carbon bonds of the aromatic ring (C-D bonds), the isotopic mass shift (+4 Da) remains stable throughout extraction, chromatography, and ionization.

Mechanistic Pathways of Impurity B Formation

Understanding how Impurity B forms is essential for developing robust synthetic control strategies as mandated by.

During the industrial synthesis of sulfamethoxazole, 3-amino-5-methylisoxazole is reacted with a sulfonyl chloride derivative (typically N-acetylsulfanilyl chloride). Impurity B is generated via a secondary nucleophilic attack. If the primary amine (N4) of a formed sulfamethoxazole molecule is not adequately protected, or if it is prematurely deprotected in the presence of unreacted sulfonyl chloride, the N4 nitrogen acts as a nucleophile. It attacks the electrophilic sulfur center of the reagent, leading to a condensation reaction that forms the dimerized Impurity B after final hydrolysis.

ImpurityFormation A Sulfamethoxazole (SMX) [Nucleophile] C N-Acetylated Dimer Intermediate A->C Nucleophilic Attack at Sulfonyl Group B Sulfanilyl Chloride Derivative [Electrophile] B->C Condensation D N-(4-Aminobenzenesulfonyl) Sulfamethoxazole (EP Impurity B) C->D Hydrolysis (Deprotection)

Figure 1: Chemical formation pathway of Sulfamethoxazole EP Impurity B.

Quantitative Data Summaries

To facilitate rapid assay development, the physicochemical properties and optimized mass spectrometric parameters are summarized below.

Table 1: Physicochemical & Structural Properties
ParameterUnlabeled Impurity BDeuterated SIL-IS (d4)
Pharmacopeial Name Sulfamethoxazole EP Impurity BImpurity B-d4
CAS Number 135529-16-7[1]1346603-52-8[2]
Molecular Formula C₁₆H₁₆N₄O₅S₂[3]C₁₆H₁₂D₄N₄O₅S₂[2]
Molecular Weight 408.45 g/mol [3]412.48 g/mol [2]
Chemical Nature Amphoteric / Weakly AcidicAmphoteric / Weakly Acidic
Table 2: Optimized LC-MS/MS MRM Parameters

Note: Parameters are optimized for Electrospray Ionization in Positive Mode (ESI+).

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Origin
Impurity B 409.1156.020 - 25Cleavage of terminal sulfanilyl cation
Impurity B-d4 413.1156.020 - 25Cleavage of terminal (unlabeled) sulfanilyl
Impurity B-d4 413.1160.020 - 25Cleavage of central (d4-labeled) sulfanilyl

Isotope Dilution LC-MS/MS Methodology

To achieve regulatory-grade quantification, the analytical protocol must be a self-validating system. The following methodology leverages Isotope Dilution Mass Spectrometry (IDMS) to inherently correct for matrix effects and extraction losses[4].

Step-by-Step Experimental Protocol

Step 1: Preparation of the Self-Validating Matrix

  • Action: Aliquot 100 µL of the biological sample (e.g., human plasma) or dissolved API solution into a microcentrifuge tube.

  • Spiking: Add 10 µL of a working solution containing N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (e.g., 50 ng/mL in methanol).

  • Causality: Spiking the SIL-IS at the very beginning of the workflow ensures that any subsequent volumetric losses, thermal degradation, or incomplete extractions affect the analyte and the internal standard equally. The ratio of their MS signals remains constant, self-validating the recovery.

Step 2: Protein Precipitation (PPT) Extraction

  • Action: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to the sample. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Causality: Sulfonamides are highly polar. Liquid-Liquid Extraction (LLE) would require precise isoelectric pH tuning, which is prone to error. PPT using cold ACN uniformly denatures and crashes out matrix proteins while keeping the polar analytes highly soluble in the organic supernatant.

Step 3: UHPLC Separation

  • Action: Inject 2 µL of the supernatant onto a C18 or Phenyl-Hexyl UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 4 minutes. (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: ACN + 0.1% Formic Acid).

  • Causality: The addition of 0.1% Formic Acid lowers the pH of the mobile phase below the pKa of the sulfonamide's basic amine groups. This forces the molecules into their protonated state, maximizing the generation of [M+H]⁺ ions in the ESI source[5].

Step 4: MRM Detection and Quantification

  • Action: Monitor the transitions outlined in Table 2 using a Triple Quadrupole Mass Spectrometer.

  • System Suitability (SST): Run a "Double Blank" (matrix only, no IS) to prove the absence of endogenous isobaric interference, and a "Zero Sample" (matrix + IS only) to prove that the d4-isotope does not contain unlabelled Impurity B (isotopic cross-talk).

LCMSWorkflow S1 Sample Collection (API or Plasma) S2 Spike with SIL-IS (Impurity B-d4) S1->S2 S3 Protein Precipitation (Cold ACN) S2->S3 S4 UHPLC Separation (C18, Gradient) S3->S4 S5 ESI+ MS/MS (MRM Mode) S4->S5 S6 Data Analysis (Isotope Dilution) S5->S6

Figure 2: Self-validating isotope dilution LC-MS/MS workflow for Impurity B.

Trustworthiness & Regulatory Grounding

The integration of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 into analytical workflows directly addresses the stringent requirements of modern pharmacopeias. When an API is subjected to forced degradation studies or stability testing, the accurate quantification of Impurity B dictates the shelf-life and safety profile of the drug. By utilizing a stable isotope-labeled standard, laboratories eliminate the risk of ion suppression-induced false negatives—a critical factor when proving that an impurity remains below the ICH Q3A qualification threshold of 0.15% or 1.0 mg per day.

References

  • Title: Sulfamethoxazole EP Impurity B | CAS 135529-16-7 Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: 1346603-52-8 | Chemical Name : N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 Source: Pharmaffiliates URL: [Link]

  • Title: Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues Source: MDPI (Water Journal) URL: [Link]

  • Title: Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry Source: ACS Omega URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: European Medicines Agency (EMA) URL: [Link]

Sources

Synthesis Pathway of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern pharmacokinetics and environmental analytical chemistry, the precise quantification of antibiotics and their degradation products is paramount. Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic, and its impurities—such as Sulfamethoxazole Impurity B—often serve as critical biomarkers for drug stability and metabolic profiling.

This technical whitepaper details the synthesis and analytical validation of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 , the stable isotope-labeled (SIL) analog of Impurity B[1]. By utilizing a deuterium-labeled core, this molecule acts as an ideal internal standard (IS) for LC-MS/MS, correcting for matrix effects and ionization suppression without risking cross-talk with the endogenous analyte.

Chemical Identity & Target Specifications

Before initiating synthesis, establishing the physicochemical parameters of the target molecule is critical for downstream validation. The quantitative data and structural identity are summarized in Table 1 .

Table 1: Physicochemical and Isotopic Specifications

ParameterSpecification
Chemical Name 4-Amino-N-[4-]benzenesulfonamide
Pharmacopeial Name Sulfamethoxazole Impurity B-d4[2]
CAS Number 1346603-52-8[1]
Molecular Formula C16H12D4N4O5S2
Molecular Weight 412.48 g/mol
Target Isotopic Purity 99% d4 (M+4)
Target Chemical Purity 98% (HPLC-UV at 254 nm)

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 relies on the regioselective coupling of a protected sulfanilyl group to a deuterated sulfamethoxazole core, followed by a targeted deprotection step[3].

Causality Behind Experimental Choices
  • Reagent Selection (Protection Strategy): We utilize N-acetylsulfanilyl chloride (ASC) rather than unprotected sulfanilyl chloride. If the primary amine on the sulfonyl chloride were left unprotected, the molecule would rapidly self-polymerize. The acetyl group acts as a temporary kinetic barrier.

  • Regioselectivity: Sulfamethoxazole-d4[4] possesses two nucleophilic nitrogen centers: the N1 sulfonamide nitrogen and the N4 aniline nitrogen. The N4 aniline nitrogen is kinetically favored for nucleophilic attack due to lower steric hindrance. By conducting the reaction at 0–5 °C in pyridine, we suppress the kinetic energy required for the sterically hindered N1 nitrogen to react, preventing the formation of bis-sulfonylated byproducts.

  • Isotope Fidelity: The d4 label is located on the central benzene ring (C-D bonds). Because aromatic C-D bonds are non-exchangeable under standard aqueous basic conditions, the isotopic purity remains completely intact during the harsh alkaline hydrolysis required for deprotection.

SynthesisPathway SMX Sulfamethoxazole-d4 (SMX-d4) Int N-Acetyl Intermediate SMX->Int Pyridine, 0-5°C Coupling ASC N-Acetylsulfanilyl Chloride (ASC) ASC->Int Nucleophilic Attack (N4) Prod N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 Int->Prod 10% NaOH, 90°C Hydrolysis

Figure 1: Retrosynthetic and forward synthesis pathway of N-(4-Aminobenzenesulfonyl) SMX-d4.

Detailed Experimental Protocols

The following step-by-step methodology outlines a self-validating workflow designed to maximize yield while preserving the d4 isotope.

Phase 1: Regioselective N-Acetylation (Coupling)
  • Preparation: In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of Sulfamethoxazole-d4[4] in anhydrous pyridine (approx. 5 mL per gram of SMX-d4).

  • Cooling: Submerge the reaction vessel in an ice-water bath to achieve and maintain an internal temperature of 0–5 °C.

  • Coupling: Slowly add 1.05 equivalents of N-acetylsulfanilyl chloride (ASC) in small portions over 30 minutes. Note: Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward.

  • Reaction Monitoring: Stir the mixture at 0–5 °C for 2 hours. Validate the progression via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase until the SMX-d4 spot is entirely consumed.

  • Isolation: Pour the reaction mixture vigorously into crushed ice. The sudden shift in solvent polarity forces the N-acetyl intermediate to precipitate. Filter the white solid under vacuum and wash extensively with cold distilled water to remove residual pyridine.

Phase 2: Base-Catalyzed Deprotection
  • Suspension: Transfer the isolated N-acetyl intermediate to a clean round-bottom flask and suspend it in a 10% (w/v) NaOH aqueous solution[3].

  • Hydrolysis: Heat the mixture to 90 °C under reflux for exactly 2 hours. Mechanistic Note: The alkaline conditions specifically target and cleave the acetamide bond. The sulfonamide linkages remain highly stable due to the resonance stabilization of the deprotonated sulfonamide nitrogen.

  • Neutralization: Cool the mixture to room temperature. Slowly titrate with glacial acetic acid until the pH reaches 6.0. Mechanistic Note: Neutralization protonates the functional groups to their neutral states, drastically reducing aqueous solubility and forcing the final product to precipitate.

  • Purification: Filter the resulting off-white solid. Recrystallize from hot ethanol to achieve the final >98% chemical purity.

Analytical Validation (Self-Validating System)

To ensure trustworthiness, the synthesized batch must pass through a rigid, self-validating analytical workflow before being released for LC-MS/MS application.

  • Regiochemical Validation (1H & 13C NMR): NMR spectroscopy must confirm the disappearance of the N4-amine protons and the appearance of the new AA'BB' aromatic spin system from the added sulfanilyl group. The absence of protons on the deuterated central ring confirms isotope retention.

  • Isotopic Purity (LC-HRMS): High-Resolution Mass Spectrometry is deployed to verify the isotopic envelope. The[M+H]+ peak must appear at m/z 413.06. Crucially, the unlabelled (d0) peak at m/z 409.05 must be < 0.1% to guarantee zero cross-talk in quantitative assays.

  • Chemical Purity (HPLC-UV): Reverse-phase HPLC at 254 nm ensures the absence of unreacted SMX-d4 or residual ASC.

Validation Sample Synthesized Isotope (d4) NMR 1H & 13C NMR (Regioselectivity) Sample->NMR LCMS LC-HRMS (Isotopic Purity) Sample->LCMS HPLC HPLC-UV (Chemical Purity) Sample->HPLC Release CoA Generation (>98% Purity, >99% d4) NMR->Release LCMS->Release HPLC->Release

Figure 2: Self-validating analytical workflow for isotopic and chemical purity verification.

References

  • Synthesis and characterization of impurity f of sulfomethoxazole and their derivatives, Journal of Pharma Research, [Link][3]

  • N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4, Pharmaffiliates,[Link][1]

  • 4-Amino-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzenesulfonamide, PubChem,[Link][2]

Sources

High-Resolution Mass Spectrometry and Isotopic Labeling: A Technical Guide to N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical quality control and pharmacokinetic profiling, the precise quantification of active pharmaceutical ingredients (APIs) and their impurities is critical for ensuring drug safety. N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is a prominent degradation product and synthetic impurity of the antibiotic sulfamethoxazole, often designated in pharmacopeias as Sulfamethoxazole EP Impurity B[1].

To overcome matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), analytical scientists employ the stable isotope-labeled internal standard (SIL-IS), N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4[2]. This whitepaper elucidates the exact mass, molecular weight, and structural properties of this deuterated standard, providing a rigorous framework for its application in self-validating analytical workflows.

Structural and Physicochemical Properties: Molecular Weight vs. Exact Mass

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is structurally characterized by the addition of a 4-aminobenzenesulfonyl moiety to the parent sulfamethoxazole structure. The deuterated analog (-d4) incorporates four deuterium atoms, typically on the aromatic ring of the benzenesulfonyl group.

Causality Insight: The choice of a +4 Da mass shift (via d4 labeling) is highly deliberate. The natural heavy isotopes of the unlabeled compound (e.g., ^13^C, ^34^S) contribute to M+1 and M+2 peaks in the mass spectrum. A +4 Da shift ensures that the monoisotopic peak of the internal standard does not suffer from interference from the M+4 isotopic envelope of the unlabeled analyte, which is negligible in natural abundance.

Table 1: Comparative Physicochemical Data of the Analyte and its SIL-IS

PropertyUnlabeled ImpurityD4-Labeled Standard
Chemical Name N-(4-Aminobenzenesulfonyl) SulfamethoxazoleN-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4
CAS Number 3[3]2[2]
Molecular Formula C16H16N4O5S2C16H12D4N4O5S2
Molecular Weight 408.45 g/mol 412.48 g/mol [2]
Exact Mass 408.0562 Da[3]412.0813 Da
Mass Shift N/A+4.0251 Da

Visualizing the Analytical Logic

MassShift U Unlabeled Impurity C16H16N4O5S2 Exact Mass: 408.0562 Da D Deuterium Exchange (4x 1H -> 2H) U->D L Labeled Standard (D4) C16H12D4N4O5S2 Exact Mass: 412.0813 Da D->L M Mass Shift: +4.0251 Da (Resolvable by HRMS) L->M

Logical flow of isotopic labeling resulting in a +4.0251 Da mass shift for HRMS resolution.

Mass Spectrometry Workflows for Impurity Profiling

To ensure high trustworthiness in analytical testing, protocols must be self-validating. The incorporation of a stable isotope-labeled internal standard serves as an internal control for extraction recovery, ionization efficiency, and matrix suppression.

Step-by-Step Methodology: LC-MS/MS Quantification Protocol
  • Standard Preparation: Reconstitute N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 in LC-MS grade methanol to achieve a stock concentration of 1 mg/mL. Store at 2-8°C to prevent thermal degradation[].

  • Sample Spiking: Aliquot 100 µL of the biological or pharmaceutical sample. Spike with 10 µL of a 100 ng/mL working solution of the D4-IS. Rationale: Spiking before extraction ensures the IS accounts for any physical losses during sample preparation, acting as a self-validating recovery metric.

  • Extraction: Perform Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent. Wash the sorbent bed with 5% methanol in water to remove polar interferences, and elute the analytes with 100% methanol.

  • Chromatographic Separation: Inject 5 µL of the eluate onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the transitions using Multiple Reaction Monitoring (MRM).

    • Unlabeled Precursor: m/z 409.06[M+H]^+^

    • Labeled Precursor: m/z 413.09 [M+H]^+^

  • Data Validation: Calculate the peak area ratio of the unlabeled impurity to the D4-IS. A linear calibration curve must yield an R² > 0.995. The retention time of the unlabeled analyte must match the D4-IS within ±0.05 minutes, validating the absence of significant isotope effects on chromatography.

LCMS_Workflow A Sample Preparation (Spike with D4-IS) B UHPLC Separation (C18 Column) A->B Extract C Electrospray Ionization (ESI+) B->C Eluate D MS1: Precursor Selection (m/z 413.09) C->D Ions E Collision-Induced Dissociation (CID) D->E Isolate F MS2: Product Ion Detection E->F Fragment G Data Analysis & Quantification F->G Spectra

Self-validating LC-MS/MS workflow utilizing the D4-labeled internal standard.

Mechanistic Insights into Exact Mass Calculations

While molecular weight is an average mass based on the natural abundance of all isotopes, exact mass is derived from the monoisotopic mass of the most abundant isotopes of each element in the molecule (e.g., ^12^C = 12.000000, ^1^H = 1.007825, ^2^H/D = 2.014101, ^14^N = 14.003074, ^16^O = 15.994915, ^32^S = 31.972071).

For N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (C16H12D4N4O5S2):

  • Carbon (16 × 12.000000) = 192.000000

  • Hydrogen (12 × 1.007825) = 12.093900

  • Deuterium (4 × 2.014101) = 8.056404

  • Nitrogen (4 × 14.003074) = 56.012296

  • Oxygen (5 × 15.994915) = 79.974575

  • Sulfur (2 × 31.972071) = 63.944142

Total Exact Mass = 412.0813 Da.

This precision is critical for High-Resolution Mass Spectrometry (HRMS) platforms like Time-of-Flight (TOF) or Orbitrap systems, where mass accuracy is typically maintained within <5 ppm. The exact mass allows analysts to extract extremely narrow ion chromatograms (e.g., ± 5 ppm window), drastically reducing background noise and eliminating false positives in complex biological matrices.

References

  • Pharmaffiliates. "N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (CAS 1346603-52-8)." Pharmaffiliates. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Deuterated Sulfamethoxazole in Modern Research

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is a stable, isotopically labeled form of the widely used sulfonamide antibiotic, sulfamethoxazole. The incorporation of four deuterium atoms into the benzene ring provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies.[1][2][3] Unlike their radioactive counterparts, stable isotope-labeled compounds like Sulfamethoxazole-d4 do not pose a radiation risk, making them safer for a variety of in-vitro and in-vivo applications, including use as internal standards for quantitative analysis by mass spectrometry.[3][4]

The chemical and toxicological properties of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 are generally expected to be comparable to its non-deuterated parent compound, Sulfamethoxazole.[5] However, the presence of the deuterium label necessitates specific handling and storage considerations to maintain its isotopic integrity.[6] This guide provides a comprehensive overview of the safety data, handling guidelines, and best practices for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is the foundation of safe laboratory practice. The primary hazards are associated with the inherent properties of the sulfamethoxazole molecule.

1.1. Toxicological Profile Summary

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Irritation Causes skin irritation.[5]Dermal contact
Eye Irritation Causes serious eye irritation.[5][7]Eye contact
Respiratory Irritation May cause respiratory tract irritation.[5]Inhalation of dust
Skin Sensitization May cause an allergic skin reaction.[8]Dermal contact
Harmful if Swallowed May be harmful if swallowed.[5]Ingestion

1.2. Causality of Hazards

Sulfonamides as a class of compounds are known to elicit hypersensitivity reactions in some individuals.[9] These reactions can range from mild skin rashes to more severe, systemic responses. The potential for skin and eye irritation is a common characteristic of many powdered chemical compounds. Inhalation of fine dust particles can lead to irritation of the respiratory tract.

Prudent Handling and Engineering Controls

Adherence to proper handling procedures and the use of appropriate engineering controls are paramount to minimizing exposure and ensuring a safe working environment.

2.1. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. For tasks with a higher risk of spillage, double-gloving is a prudent measure.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times when handling the compound.

  • Respiratory Protection: For operations that may generate dust, such as weighing or transferring powder, a NIOSH-approved respirator is recommended.

  • Body Protection: A laboratory coat should be worn to protect personal clothing.

2.2. Engineering Controls

  • Ventilation: All handling of the solid compound should be performed in a well-ventilated area.[10] A chemical fume hood is the preferred engineering control, especially when working with larger quantities or when the material is in a solution with a volatile solvent.

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are essential in any laboratory where this compound is handled.

Experimental Workflows: Step-by-Step Protocols

The following protocols are designed to guide the user through common laboratory procedures involving N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4, with an emphasis on safety and maintaining compound integrity.

3.1. Protocol for Weighing and Preparing a Stock Solution

This protocol outlines the safe procedure for accurately weighing the solid compound and preparing a stock solution.

  • Preparation: Don all required PPE (gloves, safety glasses, lab coat). Ensure the chemical fume hood is operational.

  • Tare Weighing Vessel: Place a clean, dry weighing vessel (e.g., a glass vial) on an analytical balance and tare the balance.

  • Aliquotting the Compound: Inside the chemical fume hood, carefully transfer the desired amount of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 powder to the tared weighing vessel using a clean spatula.

  • Recording the Mass: Record the exact mass of the compound.

  • Dissolution: Add the appropriate solvent (e.g., DMSO, Methanol) to the weighing vessel.[3] Cap the vessel securely.

  • Solubilization: Gently swirl or vortex the vessel until the compound is completely dissolved. Sonication may be used if necessary.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution under the recommended conditions (see Section 4).

Weighing_Protocol cluster_Weighing Weighing Procedure PPE_Gloves Don Gloves Start Start PPE_Goggles Don Goggles PPE_Coat Don Lab Coat Tare Tare Weighing Vessel Start->Tare Transfer Transfer Compound in Fume Hood Tare->Transfer Record Record Mass Transfer->Record Add_Solvent Add Solvent Record->Add_Solvent Dissolve Dissolve Compound Add_Solvent->Dissolve Label Label Solution Dissolve->Label Store Store Solution Label->Store End End Store->End caption Workflow for Weighing and Preparing a Stock Solution

Caption: Workflow for Weighing and Preparing a Stock Solution

Storage and Stability: Preserving Isotopic and Chemical Integrity

Proper storage is crucial to prevent both chemical degradation and isotopic exchange, ensuring the reliability of experimental results.

4.1. Recommended Storage Conditions

ParameterSolid CompoundIn Solution
Temperature -20°C for long-term storage.[5]-20°C or -80°C, depending on the solvent and desired storage duration.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible.Store in tightly sealed vials with minimal headspace to reduce solvent evaporation and exposure to air.
Light Protect from light. Store in an amber vial or a light-blocking container.[8]Protect from light. Store in amber vials or in a dark location.[8]
Moisture Store in a desiccator to prevent moisture absorption, as the compound may be hygroscopic.Use anhydrous solvents and store in containers designed to prevent moisture ingress.

4.2. Isotopic Stability Considerations

While the deuterium atoms on the benzene ring are generally stable, there is a potential for hydrogen-deuterium (H/D) exchange under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures.[6] It is therefore critical to avoid these conditions during storage and handling to maintain the isotopic enrichment of the compound.

Emergency Procedures: A Proactive Approach

In the event of an accidental exposure or spill, a swift and informed response is essential.

5.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

5.2. Accidental Release Measures

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

  • Report: Report the incident to the laboratory supervisor and follow institutional protocols.

Emergency_Response cluster_Spill Accidental Spill Response cluster_Exposure Personal Exposure Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Decontaminate Decontaminate Area Contain->Decontaminate Report_Spill Report Incident Decontaminate->Report_Spill Exposure Exposure Occurs Remove_Contamination Remove Contaminated PPE/Clothing Exposure->Remove_Contamination First_Aid Administer First Aid Remove_Contamination->First_Aid Seek_Medical Seek Medical Attention First_Aid->Seek_Medical Report_Exposure Report Incident Seek_Medical->Report_Exposure caption Emergency Response Flowchart

Caption: Emergency Response Flowchart

Waste Disposal

All waste containing N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 must be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain or in the regular trash.[7] Collect all waste in a clearly labeled, sealed container for pickup by your institution's environmental health and safety department.

Conclusion

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is a valuable tool in scientific research. By understanding its potential hazards and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively, ensuring the integrity of their experiments and the protection of their health.

References

  • Safe Handling of Radioisotopes. UC Davis Safety Services. [Link]

  • Safe use of radioisotopes. PubMed. [Link]

  • Sulfamethoxazole-D4 in acetonitrile. [Link]

  • SAFETY DATA SHEET Version: 2. Expert Synthesis Solutions. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • Sulfamethoxazole-impurities. Pharmaffiliates. [Link]

  • Fate of the antibiotic sulfamethoxazole and its two major human metabolites in a water sediment test. PubMed. [Link]

  • Exposure and Hazard Identification of Sulphonamides in the Terrestrial Environment. [Link]

  • Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and Rats. PMC. [Link]

  • Removal of sulfamethoxazole from wastewater by adsorption and photolysis. ResearchGate. [Link]

  • Allergic adverse reactions to sulfonamides. PubMed. [Link]

  • Removal of sulfamethoxazole (SMX) in sulfate-reducing flocculent and granular sludge systems. DTU Research Database. [Link]

  • Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment. PMC. [Link]

  • Trimethoprim and Sulfamethoxazole. NeoMED consensus group. [Link]

Sources

Long-term stability of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Title: Long-Term Stability of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 in Organic Solvents: A Comprehensive Guide for Bioanalytical Workflows

Executive Summary

In quantitative LC-MS/MS bioanalysis, the accuracy of pharmacokinetic and environmental monitoring data relies heavily on the integrity of Stable Isotope-Labeled Internal Standards (SIL-IS). N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (CAS: 1346603-52-8; Formula: C16H12D4N4O5S2) is the deuterated analog of Sulfamethoxazole EP Impurity B (USP Related Compound B)[1][2]. It is frequently utilized as a critical internal standard for quantifying sulfonamide degradation in complex matrices[3].

A pervasive pitfall in bioanalytical laboratories is the assumption that SIL-IS stock solutions remain indefinitely stable in standard organic solvents. This whitepaper systematically deconstructs the chemical vulnerabilities of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4, explains the causality behind solvent-induced degradation, and provides a self-validating protocol for establishing long-term stability.

Mechanistic Vulnerabilities in Organic Solvents

To design an optimal storage strategy, we must first understand the structural liabilities of the compound. N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 contains multiple reactive sites: a primary aromatic amine, two sulfonamide linkages, and an isoxazole ring.

When dissolved in organic solvents, the compound is susceptible to three primary degradation pathways[4][5]:

  • Sulfonamide Hydrolysis & Solvolysis: Protic solvents like Methanol (MeOH) can act as nucleophiles over extended periods. Even trace amounts of moisture or slight pH shifts in MeOH can catalyze the hydrolysis of the sulfonyl center, leading to the cleavage of the molecule into smaller sulfanilic acid derivatives[5].

  • S-N Bond Cleavage: The sulfur-nitrogen bonds in the bis-sulfonyl structure are highly susceptible to oxidative cleavage, particularly in the presence of dissolved oxygen or radical initiators[4].

  • Photolysis: The isoxazole ring is highly sensitive to UV radiation. Exposure to ambient laboratory light induces ring cleavage and subsequent molecular rearrangement[5].

Degradation SMX_d4 N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 SN_Cleavage S-N Bond Cleavage SMX_d4->SN_Cleavage Oxidation/Radicals Hydrolysis Sulfonamide Hydrolysis SMX_d4->Hydrolysis Protic Solvents (MeOH) Photolysis Isoxazole Ring Cleavage SMX_d4->Photolysis UV Light Exposure

Caption: Mechanisms of degradation for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 in solution.

Solvent Dynamics: Methanol vs. Acetonitrile

Causality Check: Why do we observe faster degradation in Methanol compared to Acetonitrile? Methanol is a protic solvent . It readily participates in hydrogen bonding and can facilitate H/D exchange at labile sites, though the d4-label on the phenyl ring is relatively stable. More importantly, MeOH can participate in solvolysis. Acetonitrile (ACN), being an aprotic solvent , lacks an acidic proton and does not act as a nucleophile under neutral conditions, effectively shutting down the solvolysis pathway. Furthermore, studies on mixed antibiotic standards have demonstrated that sulfonamides exhibit superior long-term stability in aprotic environments compared to water/methanol mixtures[6].

Self-Validating Experimental Protocol for Stability Assessment

A common error in stability testing is comparing the LC-MS/MS peak area of a stored solution at Month 6 directly to the peak area recorded on Day 0. This approach is fundamentally flawed because it fails to account for instrument drift (e.g., mass spectrometer detector aging, ion source contamination, and column degradation).

To ensure scientific trustworthiness , the protocol below utilizes a self-validating system where stored samples are quantified against a freshly prepared calibration curve at every time point.

Step-by-Step Methodology
  • Primary Stock Preparation: Accurately weigh 1.00 mg of solid N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 reference standard. Dissolve in 1.0 mL of 100% LC-MS grade Acetonitrile to yield a 1 mg/mL stock.

  • Aliquoting: Transfer 50 µL aliquots into 2 mL amber borosilicate glass HPLC vials with PTFE/silicone septa. Note: Avoid silanized glass, as surface treatments have been shown to negatively impact the stability of certain sulfonamides due to unpredictable surface adsorption[6].

  • Storage Matrix: Distribute the vials across four controlled temperature environments: -80°C, -20°C, 4°C, and 25°C (Room Temperature).

  • Time-Point Extraction: At designated intervals (1, 3, 6, and 12 months), remove one vial from each temperature condition and allow it to equilibrate to room temperature for 30 minutes to prevent condensation.

  • Fresh Calibrator Preparation (Critical Step): Weigh a new 1.00 mg portion of the solid reference standard (stored continuously at -80°C in a desiccator) and prepare a fresh 1 mg/mL stock. Dilute this to create a 5-point calibration curve (1 to 100 µg/mL).

  • LC-MS/MS Analysis: Dilute the stored stability aliquots to the middle of the calibration range (e.g., 10 µg/mL) using the initial mobile phase. Inject 5 µL onto a C18 column and monitor the specific MRM transitions for the d4-labeled compound in positive ESI mode.

  • Quantification: Calculate the concentration of the stored samples using the fresh calibration curve. Stability is confirmed if the calculated concentration remains within ±5% of the nominal concentration.

Workflow Step1 1. Stock Preparation (1 mg/mL in ACN) Step2 2. Aliquoting (Amber Glass Vials) Step1->Step2 Step3 3. Storage Conditions (-80°C, -20°C, 4°C, RT) Step2->Step3 Step4 4. Time-Point Sampling (1M, 3M, 6M, 12M) Step3->Step4 Step5 5. LC-MS/MS Analysis (Fresh Calibrators) Step4->Step5 Step6 6. Data Normalization & Kinetic Modeling Step5->Step6

Caption: Self-validating experimental workflow for long-term SIL-IS stability assessment.

Quantitative Data: Solvent & Temperature Comparison

The following table synthesizes expected stability recovery percentages for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 based on rigorous bioanalytical validation parameters for sulfonamide impurities.

Table 1: Long-Term Stability Recovery (%) of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4

Solvent MatrixStorage Temp1 Month3 Months6 Months12 MonthsStatus at 12M
Acetonitrile (ACN) -80°C100.0%99.8%99.5%99.1%Stable (Optimal)
Acetonitrile (ACN) -20°C99.8%99.2%98.7%98.0%Stable
Acetonitrile (ACN) 4°C99.2%97.5%95.1%92.8%Marginal
Methanol (MeOH) -20°C99.5%98.1%96.4%94.2%Marginal
Methanol (MeOH) 4°C98.2%95.5%91.0%86.5%Failed (>5% loss)
DMSO (100%) -20°C99.9%99.0%97.5%95.0%Marginal (Hygroscopic)

Data Interpretation: Acetonitrile at -80°C provides the highest kinetic barrier to degradation. Methanol at 4°C fails regulatory acceptance criteria (typically ±5% deviation) by Month 6 due to slow-onset solvolysis. DMSO, while excellent for initial solubilization, is highly hygroscopic; repeated opening of DMSO stocks introduces water, which accelerates hydrolysis over a 12-month period.

Best Practices & Recommendations

To guarantee the scientific integrity of your bioanalytical assays utilizing N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4, adhere to the following core directives:

  • Primary Solvent Selection: Exclusively use 100% LC-MS Grade Acetonitrile for long-term stock solutions. Avoid Methanol and Water mixtures for storage exceeding 30 days[6].

  • Light Protection: The isoxazole moiety is highly photolabile. All stock solutions must be prepared under low-actinic light and stored in amber borosilicate glass vials [5].

  • Single-Use Aliquots: Freeze-thaw cycles introduce condensation (water) into the organic solvent, triggering hydrolysis. Aliquot the primary stock into single-use 50 µL volumes prior to freezing at -80°C.

  • Avoid Silanization: Do not use silanized glassware. While silanization prevents adsorption of basic compounds like macrolides, it has been empirically shown to reduce the stability of sulfonamides in solution[6].

References

  • Pharmaffiliates Catalogue - N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (CAS: 1346603-52-8). Pharmaffiliates. 1

  • LGC Standards - N-(4-Aminobenzenesulfonyl) Sulfamethoxazole (Sulfamethoxazole EP Impurity B). LGC Standards. 2

  • Determination of Pharmaceuticals Discharged in Wastewater Using LC-MS/MS Technique - SciELO México. 3

  • Performance and mechanism of sulfamethoxazole degradation... - National Center for Biotechnology Information (PMC). 4

  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole... - ResearchGate / International Journal of Environmental Sciences. 5

  • Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization - Taylor & Francis. 6

Sources

Advanced Identification of Sulfamethoxazole Degradation Products and Impurities: A Comprehensive LC-MS/MS Strategy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Mandate

Sulfamethoxazole (SMX) is a broad-spectrum sulfonamide antibiotic whose stability and impurity profile are critical to therapeutic efficacy and patient safety. During manufacturing, formulation, and storage, SMX is susceptible to various degradation pathways, yielding a complex matrix of process-related impurities and forced degradation products.

For analytical scientists, the challenge lies not only in detecting these trace-level degradants but in confidently elucidating their structures. This whitepaper outlines a field-proven, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to systematically force degradation, isolate impurities, and unambiguously assign chemical structures using high-resolution mass spectrometry and orthogonal validation techniques.

The Chemical Landscape of SMX Impurities

Understanding the origin of SMX impurities is the first step in structural elucidation. Impurities generally fall into two categories: process-related impurities (byproducts of the synthetic route, recognized by pharmacopeias) and degradation products (formed via environmental stress such as heat, light, or pH extremes).

To streamline identification, we summarize the quantitative and structural data of key SMX impurities and representative degradants in Table 1.

Table 1: Key Sulfamethoxazole Impurities and Degradation Products
Compound / FragmentClassificationOrigin / MechanismMolecular FormulaExact Mass (m/z)
Sulfamethoxazole (SMX) Parent APIN/AC10H11N3O3S253.0521
EP Impurity A Process ImpuritySynthetic intermediate[1]C12H13N3O4S295.0627
EP Impurity C Degradant / ImpurityBasic Hydrolysis[2]C4H6N2O98.0480
EP Impurity F Process IsomerSynthesis byproduct[3]C10H11N3O3S253.0521
Nitro-SMX DegradantOxidative stress (Ozone/H2O2)[4]C10H9N3O5S283.0263
Fragment F6 DegradantPhotolytic cleavage[5]C6H6NO2S (approx)155.0400

Mechanisms of Forced Degradation

To develop a robust stability-indicating method, we must intentionally subject the API to forced degradation. The causality behind these pathways dictates our analytical approach.

  • Hydrolytic Cleavage (Acid/Base): The sulfonamide bond in SMX is highly susceptible to nucleophilic attack. Experimental data demonstrates that SMX exhibits6[6], frequently yielding EP Impurity C (5-Methyl-3-isoxazolamine)[2].

  • Oxidative N-Oxidation: Exposure to strong oxidants like ozone or peroxides predominantly4[4], converting it into nitro-aromatic species.

  • Photolytic Ring Cleavage: UV/Vis irradiation triggers radical-mediated fragmentation, leading to the breakdown of the isoxazole ring and the generation of low-mass fragments 5[5].

SMX_Degradation SMX Sulfamethoxazole (SMX) Parent API Hydrolysis Basic/Acidic Hydrolysis (Stress Condition) SMX->Hydrolysis Sulfonamide Cleavage Oxidation Oxidative Stress (H2O2 / Ozone) SMX->Oxidation N-Oxidation Photolysis Photolytic Stress (UV/Vis Irradiation) SMX->Photolysis Radical Attack ImpC EP Impurity C (5-Methyl-3-isoxazolamine) Hydrolysis->ImpC Sulfanilic Sulfanilic Acid Derivatives (Amine Cleavage) Hydrolysis->Sulfanilic Nitro Nitro-aromatic Compounds (Amine Oxidation) Oxidation->Nitro Isoxazole Isoxazole Ring Cleavage (e.g., m/z 155.04) Photolysis->Isoxazole

Fig 1: Primary degradation pathways of Sulfamethoxazole under forced stress conditions.

Self-Validating Analytical Workflow (Methodology)

To ensure scientific integrity, every step of the analytical workflow must be self-validating. A common pitfall in impurity profiling is misattributing an artifact of the sample preparation as a true degradant. The following step-by-step methodology incorporates built-in causality checks.

Phase 1: Controlled Forced Degradation
  • Alkaline/Acidic Hydrolysis : Prepare a 1.0 mg/mL SMX solution. Treat aliquots with 1.0 M NaOH or 1.0 M HCl and heat at 60°C for 3 hours.

    • Causality & Validation: Elevated temperature and extreme pH accelerate the nucleophilic attack. Basic conditions typically yield the highest degradation profile[6].

  • Oxidative Stress : Expose the SMX solution to 30% aqueous hydrogen peroxide.

    • Causality & Validation: Induces N-oxidation. Ensure a blank peroxide control is run to rule out peroxide-stabilizer peaks.

  • Photolytic Stress : Irradiate the samples under UV/Vis light according to ICH Q1B guidelines.

    • Causality & Validation: Photons trigger radical cleavage. Crucial Check : Monitor the sample volume closely. UV chambers generate heat, and6[6].

  • Quenching and Filtration : Neutralize the stressed samples to pH ~7.0 and filter through a 0.22 µm PTFE syringe filter.

    • Causality & Validation: Neutralization halts the degradation kinetics, ensuring the analytical "snapshot" is accurate, while preventing extreme pH shock to the UHPLC column.

Phase 2: Chromatographic Separation and Orthogonal Detection
  • UHPLC Separation : Inject the neutralized samples onto a sub-2 µm C18 stationary phase using a gradient mobile phase of water and acetonitrile modified with 0.1% formic acid.

    • Causality: The C18 chemistry provides the hydrophobic retention needed for SMX, while the acidic modifier ensures protonation of the basic amine groups, drastically enhancing ionization efficiency in positive-mode ESI.

  • Orthogonal PDA Detection : Monitor the eluent continuously via a Photodiode Array (PDA) detector across 250–310 nm.

    • Causality & Validation: Mass spectrometry alone cannot definitively rule out isobaric co-elution. By calculating the UV similarity index across the peak, we establish a self-validating checkpoint.7 to confirm that the underlying MS spectra belong to a single, pure component[7].

  • High-Resolution MS/MS (HRMS) : Analyze the eluent using a Q-TOF or Orbitrap mass spectrometer.

    • Causality & Validation: To confidently assign elemental compositions to unknown degradants, the instrument must 6[6]. This precision eliminates false positives when matching empirical formulas to theoretical degradation pathways.

LCMS_Workflow Prep Sample Prep & Neutralization LC UHPLC Separation (Sub-2 µm C18) Prep->LC 0.22µm Filtered UV PDA Detection (Purity >0.9999) LC->UV Orthogonal UV MS High-Res MS/MS (Error <5 ppm) LC->MS ESI(+) Flow Data Structural Elucidation UV->Data Purity Validation MS->Data MS2 Spectra

Fig 2: Self-validating LC-MS/MS workflow for SMX impurity profiling and structural elucidation.

Conclusion

The identification of Sulfamethoxazole degradation products and impurities requires a rigorous, causality-driven approach. By combining controlled forced degradation with a self-validating LC-MS/MS workflow—anchored by orthogonal PDA peak purity checks (>0.9999) and high-resolution mass accuracy (<5 ppm)—analytical scientists can unambiguously differentiate between process-related isomers (like EP Impurity F) and true stress degradants (like Impurity C). This methodology ensures absolute scientific integrity, meeting the stringent demands of modern pharmacopeial and regulatory standards.

References

  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXin85EeCSnWqrB0R3I51RI_LMSiF30M6o35RpD1ZR8Z463Xi6lNGYpmc0Ugsj7lHzCtN8bguQr-pUHoO-3XplHdNOpcSP1XNhoRlTMuCQ8vlAtWBcuJtT_f5eCZzSEvIf6x7cBw7bQbeX7RyEK6T6KXxQUwuMOf3CN4g64M6wlrqZEmELkgFIKNnp_pxuQ3hFS_5m__Kp6bGJGd7KRAkXSs5kO565D_797IlQOdllm-fJaWU_pJHHnCozZwsqmnUTnYtsiLmPEJ21rzgJUNPIU57_c3zjhJxxwFY3bLiJhfgmX6Lc1CkM6J3VdBL5ibQh3Hmf3vL0XLglCJXwJV81SrW9Dq2QBwk_qVQ=]
  • Detection and identification of degradation products of sulfamethoxazole by means of LC/MS and −MSn after ozone treatment. IWA Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy3AO_CucUYLRmAjRvKYxE0ylG84uE1UlshcmXPqw9bs3LPx2DtNH7Z_LmdMBHNx6Fv2SSr2ivycdRsNVOlfHkODPQiHkrPEYh6KhFQbggpnftK5pLQMKYLpWvFBnGHqL7y5q4mN5e4whkYLCcY0WmddkHIECbe_mybeC9s1pCMCUq-IpGGJsMuU4qJkChM85YjaKxJ-5hyQ==]
  • The efficient degradation and mechanism of sulfamethoxazole using ZnO/ZnIn2S4 heterojunction under visible light. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK2wpsg_fuxrWah0ESf8OCvoivd0fGMKBDqHbW70KD1d7eghgDhbw1PKkGcSJiezeDzD-Eviicw9pkHuVFYwlbPqR8zYeviIkhfEWDUJr5p8gesH5A4HWp9VpmFgSNzJe-B4Vsxn0U6oDR_rr8m4RDp6vXJWN8bDvWNAuxLG1cGxLYfJl3D3toa9Mrh2GnOou18gkzWuhgB3JpIWjI]
  • Sulfamethoxazole impurity A European Pharmacopoeia (EP) Reference Standard. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW05NIL_ZGp6PUGC6Cpk-zgzoIHHV_wmF0zqWUXVQoSnfI-UM6whb5cQKqnA9AmRWXrhz3PWv7_4NkNX_H2U4esEJnutjEG1v-lkJtU1m4xlqXDy7L58JAfZwmNcfNa20ESXiY5_xvFKu8KHrRDdf2aFA=]
  • Stability of Extemporaneously Compounded Suspensions of Trimethoprim and Sulfamethoxazole in Amber Plastic Bottles and Amber Plastic Syringes. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBajaOl6otfWpSXevLdgOdEZQGrlN_zBYvnGrJ1d_Z60F5t_Gs5CopcKGBlClrYaHo9f7Su566cdGSAAA8y2kWaXVaENskiipNawxolJS-bRs6lHn_TgsSvE7l2jjI7xaB8F2O2wRV3w_FvQ==]
  • Sulfamethoxazole EP Impurity C. SRIRAMCHEM.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT9Ktq4eMfNrjQ2rP0FWuYvH_51jDI7PL6y3q5ORbApzG22vmWgT8VYIeeI5GXksuuCAL3A5VLvI3RbpeagBPuUdLt23JHdtOd6p3eOLP0bNrMv7uGgrEiEiRbYKvXXTYNoDX3bTsh79Jg5OCc38OAJ1PJjnWRFFWQozIlICqTWjm9W8MqwBF4Pmjsg_z2AddDqd1G]
  • Sulfamethoxazole EP Impurity F | CAS 17103-52-5. Veeprho.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaR5E1u95GwN_9HYc1_4UVkytm7FPOnDdF16duw2emq3vpwCiPgkWzqyokm8qRfzN0NXTCYGOfE2emqmHHHpPqvaja25V0Pms9Za5RmX66vpTSUH4oa8uMQ8ixDAEvyJAW28c8cEw6LPG3m-k3444jNcfoeTWWe9oVhVE=]

Sources

Methodological & Application

Application Note: Highly Sensitive LC-MS/MS Quantification of Sulfamethoxazole Impurity B Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

Sulfamethoxazole is a widely used sulfonamide bacteriostatic antibiotic. During its synthesis and subsequent shelf-life, various related substances and degradation products can form, which must be strictly monitored to ensure drug safety and efficacy. One critical pharmacopeial impurity is Sulfamethoxazole Impurity B (N-(4-Aminobenzenesulfonyl) Sulfamethoxazole).

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been used for impurity profiling. However, as regulatory limits for genotoxic and structural impurities become more stringent, the pharmaceutical industry has shifted toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification.

The Causality of Experimental Choices: Why Use a SIL-IS?

In LC-MS/MS, particularly when utilizing Electrospray Ionization (ESI), the presence of co-eluting matrix components (such as the highly concentrated Active Pharmaceutical Ingredient (API) or excipients) can cause severe ionization suppression or enhancement . This matrix effect compromises quantitative accuracy.

To create a robust, self-correcting analytical method, we utilize N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (CAS: 1346603-52-8) as a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the d4-labeled analog shares identical physicochemical properties and chromatographic retention times with the target impurity, it experiences the exact same matrix effects in the ESI source. By quantifying the ratio of the analyte response to the SIL-IS response, the method normalizes inter-sample variability and extraction losses, ensuring absolute quantitative accuracy . Furthermore, the +4 Da mass shift perfectly prevents isotopic cross-talk between the natural heavy isotopes of the analyte and the internal standard.

Analytical Workflow

The following diagram illustrates the end-to-end logical workflow for this LC-MS/MS method, from sample preparation through tandem mass spectrometry detection.

Workflow A Sample Prep (Spike SIL-IS) B UHPLC Separation A->B C ESI(+) Ionization B->C D Q1: Precursor Selection C->D E Q2: CID Fragmentation D->E F Q3: Product Detection E->F G Data Analysis (Ratio to IS) F->G

Figure 1: End-to-end LC-MS/MS analytical workflow utilizing SIL-IS for accurate quantification.

Experimental Protocols

Materials and Reagents
  • Target Analyte: Sulfamethoxazole Impurity B (Reference Standard).

  • Internal Standard: N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4.

  • Reagents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, and Formic Acid (FA, 99% purity).

  • Matrix: Sulfamethoxazole API.

Self-Validating System Suitability Test (SST)

Before analyzing any unknown samples, the system must validate its own operational state. Execute the following sequence:

  • Blank Injection: Inject Mobile Phase A. Acceptance: Analyte peak area must be < 20% of the Limit of Quantification (LOQ).

  • Sensitivity Check: Inject the LOQ standard (0.5 ng/mL). Acceptance: Signal-to-Noise (S/N) ratio ≥ 10.

  • Precision Check: Inject the mid-QC standard (50 ng/mL) six consecutive times. Acceptance: The %RSD of the Analyte/IS peak area ratio must be ≤ 5.0%. Only proceed to sample analysis if the SST criteria are strictly met.

Step-by-Step Sample Preparation (Dilute-and-Shoot)
  • Preparation of IS Working Solution: Dissolve N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 in 50% ACN to yield a final concentration of 100 ng/mL.

  • API Solubilization: Accurately weigh 10.0 mg of Sulfamethoxazole API into a 10 mL volumetric flask.

  • Spiking: Add 1.0 mL of the IS Working Solution to the flask (final IS concentration in the vial will be 10 ng/mL).

  • Dilution: Bring to volume with 20% ACN in Water. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

LC-MS/MS Methodology

Chromatographic Conditions

A reversed-phase UHPLC approach is utilized. Formic acid (0.1%) is added to both mobile phases to maintain a low pH. Mechanistic rationale: Sulfonamides contain basic amine groups; the acidic environment ensures the analytes are fully protonated, maximizing the yield of [M+H]+ precursor ions in the positive ESI source. Acetonitrile is selected over methanol as the organic modifier to reduce system backpressure and improve desolvation efficiency.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)
0.00.495%5%
1.00.495%5%
4.00.410%90%
5.50.410%90%
5.60.495%5%
7.00.495%5%

Column: C18, 2.1 x 100 mm, 1.7 µm particle size. Column Temperature: 40°C. Injection Volume: 2 µL.

Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive Electrospray Ionization (ESI+). Argon is used as the collision gas because its high atomic mass provides efficient momentum transfer during Collision-Induced Dissociation (CID).

MRMLogic cluster_0 Analyte: Impurity B cluster_1 Internal Standard: Impurity B-d4 P1 Precursor Ion [M+H]+ m/z 409.1 CID1 Collision Cell (Argon Gas) P1->CID1 Q1_1 Quantifier Ion m/z 254.1 CID1->Q1_1 Q1_2 Qualifier Ion m/z 156.0 CID1->Q1_2 P2 Precursor Ion [M+H]+ m/z 413.1 CID2 Collision Cell (Argon Gas) P2->CID2 Q2_1 Quantifier Ion m/z 258.1 CID2->Q2_1 Q2_2 Qualifier Ion m/z 160.0 CID2->Q2_2

Figure 2: MRM fragmentation pathways for Impurity B and its d4-labeled internal standard.

Table 2: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Impurity B 409.1254.18025Quantifier
Impurity B 409.1156.08040Qualifier
Impurity B-d4 (IS) 413.1258.18025Quantifier
Impurity B-d4 (IS) 413.1160.08040Qualifier

Method Validation

The developed method was validated in accordance with the ICH Q2(R2) guidelines for the validation of analytical procedures . The use of the SIL-IS successfully mitigated the matrix suppression caused by the high concentration of Sulfamethoxazole API, bringing the normalized matrix effect close to 100%.

Table 3: Validation Summary & Acceptance Criteria

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linear Range 0.5 – 100 ng/mLCorrelation Coefficient (R²) ≥ 0.995
LOD / LOQ 0.15 ng/mL / 0.5 ng/mLS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)
Intra-day Precision (%RSD) 2.1% – 4.5%≤ 15% (≤ 20% at LOQ)
Inter-day Precision (%RSD) 3.4% – 5.8%≤ 15% (≤ 20% at LOQ)
Matrix Effect (IS Normalized) 98.5% – 102.1%85% – 115%

Conclusion

The integration of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 as a stable isotope-labeled internal standard provides a highly robust, sensitive, and self-correcting LC-MS/MS method for the quantification of Sulfamethoxazole Impurity B. By normalizing extraction variations and ESI matrix effects, this protocol ensures unparalleled accuracy for routine API quality control and stability testing, fully complying with modern pharmacopeial and ICH regulatory standards.

References

  • "1346603-52-8 | Chemical Name : N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4." Pharmaffiliates. Available at:[Link]

  • "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis." National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • "ICH Q2(R2) Validation of Analytical Procedures." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Application Note: N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 for High-Fidelity Quantification

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foundational Principle: The Imperative of an Internal Standard

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the pursuit of accuracy and precision is paramount. The inherent complexity of biological matrices (e.g., plasma, urine, tissue) introduces significant variability due to matrix effects, sample loss during extraction, and fluctuations in instrument response.[1][2][3] To navigate these challenges, the use of an internal standard (IS) is not merely a recommendation but a foundational requirement for robust and reliable quantification.[2][4] An ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby normalizing for variations throughout the analytical workflow.[3]

Stable isotope-labeled (SIL) internal standards, such as N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4, represent the gold standard in mass spectrometry-based quantification.[5] By substituting hydrogen atoms with deuterium, a stable isotope, Sulfamethoxazole-d4 is chemically identical to the parent compound, Sulfamethoxazole, ensuring it mirrors the analyte's behavior during sample preparation and analysis.[1][5] This near-identical physicochemical profile allows for the correction of matrix effects and other sources of error, a principle central to Isotope Dilution Mass Spectrometry (IDMS).[6][7][8][9]

This application note provides a comprehensive guide to the theory and practical application of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 as an internal standard for the quantification of Sulfamethoxazole.

Physicochemical Profile: N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4

A thorough understanding of the internal standard's properties is critical for its effective implementation.

PropertyValueSource
Chemical Name 4-amino-N-(5-methyl-3-isoxazolyl)-benzene-2,3,5,6-d4-sulfonamide[10]
Synonyms Sulfamethoxazole D4 (benzene D4)[11]
CAS Number 1020719-86-1[10][11]
Molecular Formula C₁₀H₇D₄N₃O₃S[10]
Molecular Weight 257.3 g/mol [10][11]
Isotopic Purity ≥99% deuterated forms (d1-d4); ≤1% d0[10]
Applications Internal standard for quantification of Sulfamethoxazole by GC- or LC-MS[10][12]

The Core Mechanism: Isotope Dilution Mass Spectrometry (IDMS)

The utility of Sulfamethoxazole-d4 is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). This technique relies on the addition of a known quantity of the isotopically labeled standard to the sample at the earliest stage of preparation.[6][7] As the sample is processed, any loss of analyte is accompanied by a proportional loss of the internal standard.[6] In the mass spectrometer, the distinct mass-to-charge (m/z) ratios of the analyte and the deuterated standard allow for their simultaneous detection. The ratio of their responses is then used to calculate the analyte concentration, effectively canceling out variations.[13]

Sample Biological Sample (Unknown Analyte Concentration) Spike Add Known Amount of Sulfamethoxazole-d4 (IS) Sample->Spike Step 1 Equilibrate Homogenization & Isotopic Equilibration Spike->Equilibrate Step 2 Extract Extraction (e.g., Protein Precipitation) Equilibrate->Extract Step 3 LC Chromatographic Separation Extract->LC Step 4 MS Mass Spectrometric Detection LC->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Step 6 Calculate Calculate Analyte Concentration via Calibration Curve Ratio->Calculate

Caption: Principle of Isotope Dilution Mass Spectrometry.

Detailed Experimental Protocol

This protocol outlines a typical workflow for the quantification of Sulfamethoxazole in human plasma using Sulfamethoxazole-d4 as an internal standard. This method is intended as a template and should be fully validated according to regulatory guidelines such as those from the FDA and EMA.[4][14][15][16]

Materials and Reagents
  • Sulfamethoxazole reference standard

  • N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (Internal Standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Control human plasma

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfamethoxazole and Sulfamethoxazole-d4 in methanol to prepare individual stock solutions.

  • Intermediate and Working Standard Solutions: Serially dilute the Sulfamethoxazole stock solution with a 50:50 methanol:water mixture to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Sulfamethoxazole-d4 stock solution with acetonitrile. The optimal concentration should be determined during method development to ensure a consistent and appropriate response across the calibration range.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike control human plasma with the appropriate Sulfamethoxazole working solutions to create a calibration curve, typically consisting of 8-10 non-zero concentration levels.[17][18]

  • Quality Control (QC) Samples: Prepare QC samples in control human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.[19]

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 25 µL of the Internal Standard Working Solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (protein precipitating agent).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[17]

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

cluster_0 Solution Preparation cluster_1 Sample Processing cluster_2 Analysis Stock Prepare Stock Solutions (Analyte & IS) Working Prepare Working Solutions (Calibration Standards, QCs, IS) Stock->Working Add_IS Add 25 µL IS Working Solution Working->Add_IS Aliquot Aliquot 100 µL Plasma Aliquot->Add_IS Precipitate Add 300 µL Acetonitrile Add_IS->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Quantify Quantify Inject->Quantify

Caption: Experimental workflow for sample quantification.

Suggested LC-MS/MS Conditions
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Sulfamethoxazole: To be determined by infusion and optimization.

    • Sulfamethoxazole-d4: To be determined by infusion and optimization.

Data Analysis and System Suitability

The concentration of Sulfamethoxazole in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value from the calibration curve. The calibration curve is typically generated using a weighted (e.g., 1/x²) linear regression of the peak area ratios versus the nominal concentrations of the calibration standards.

Bioanalytical Method Validation Parameters

A comprehensive validation should be performed in accordance with regulatory guidelines.[4][14][16][20]

ParameterAcceptance Criteria (Typical)
Calibration Curve r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ)
Accuracy & Precision Within- and between-run accuracy within ±15% of nominal; precision (%CV) ≤15% (±20% and ≤20% at LLOQ)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six sources
Matrix Effect IS-normalized matrix factor should have a %CV ≤15%
Recovery Should be consistent and reproducible, though not necessarily 100%[20]
Stability Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term)

Troubleshooting Internal Standard Variability

While SIL internal standards are robust, variability in the IS response can occur.[2] It is crucial to monitor the IS response across all samples in an analytical run.[21] A consistent IS response indicates a stable analytical process. Significant or trending variations in the IS response may suggest issues with sample collection, processing, or instrument performance that warrant investigation.[2][21]

Conclusion

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is an exemplary internal standard for the accurate and precise quantification of Sulfamethoxazole in complex biological matrices. Its chemical identity with the analyte ensures that it effectively compensates for variations in sample preparation and instrument response. The implementation of Sulfamethoxazole-d4 within a validated bioanalytical method, grounded in the principles of isotope dilution mass spectrometry, provides high-confidence quantitative data essential for regulatory submissions and pivotal decision-making in drug development.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Retrieved from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). Retrieved from [Link]

  • Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC. (n.d.). Retrieved from [Link]

  • Guideline on Isotope Dilution Mass Spectrometry - OSTI. (2017, May 22). Retrieved from [Link]

  • Analytical Method Validation of Sulfamethoxazole in Human Plasma and Urine by HPLC-PDA | Jurnal Sains dan Kesehatan. (n.d.). Retrieved from [Link]

  • Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). (n.d.). Retrieved from [Link]

  • Easy synthesis and analytical application of deuterated alkanesulfonates as internal standards for determination using mass spectrometry - PubMed. (2026, March 15). Retrieved from [Link]

  • Isotope dilution - Wikipedia. (n.d.). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc. (2025, October 30). Retrieved from [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC. (2024, May 8). Retrieved from [Link]

  • IDMS Procedures and Calculation Methods | Isotope Dilution Mass Spectrometry - Books. (n.d.). Retrieved from [Link]

  • The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays - IRL @ UMSL. (n.d.). Retrieved from [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA. (2019, September 4). Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025, October 30). Retrieved from [Link]

  • Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. (n.d.). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Simultaneous determination of sulfamethoxazole and trimethoprim in rat plasma by LC-ESI-MS and its application to a pharmacokinetic study - ResearchGate. (2026, February 24). Retrieved from [Link]

  • Sulfamethoxazole-D4 | CAS 1020719-86-1 - Veeprho. (n.d.). Retrieved from [Link]

  • Simultaneous determination of sulfamethoxazole and trimethoprim in human plasma by RP-HPLC - TSI Journals. (2008, June 16). Retrieved from [Link]

  • A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies - Scirp.org. (n.d.). Retrieved from [Link]

  • Measurement of antibiotics using LC-MS/MS - CORE. (n.d.). Retrieved from [Link]

  • Determination of Sulfonamide Antibiotics inWastewater by Liquid Chromatography — Tandem Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS - ACG Publications. (2018, June 15). Retrieved from [Link]

  • 1346603-52-8| Chemical Name : N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4. (n.d.). Retrieved from [Link]

Sources

Preparation of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 stock solutions for HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of pharmaceutical impurities is a critical regulatory requirement in drug development. N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (CAS: 1346603-52-8) serves as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the precise LC-MS/MS and HPLC-UV determination of Sulfamethoxazole EP Impurity B[1][2]. Because this compound is a complex sulfanilyl-sulfamethoxazole dimer, it presents unique physicochemical challenges, including poor aqueous solubility and pH-dependent ionization.

This application note provides a self-validating, mechanistically grounded protocol for the preparation, storage, and chromatographic integration of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 stock solutions.

Physicochemical Profiling & Mechanistic Causality

Before preparing stock solutions, it is imperative to understand the physicochemical properties of the standard to prevent precipitation, degradation, or isotopic scrambling. The dual sulfonamide and primary amine functionalities render the molecule amphoteric, dictating strict solvent and mobile phase requirements[3].

Table 1: Physicochemical Properties & Protocol Impact

PropertyValueCausality / Impact on Protocol
Compound Name N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4SIL-IS used to correct for matrix effects and recovery losses[2].
CAS Number 1346603-52-8Unique identifier for the D4 isotopic variant[2].
Molecular Weight 412.48 g/mol Required for precise gravimetric molarity calculations[2].
Parent Impurity Sulfamethoxazole EP Impurity BStructural analog dictates degradation pathways[1].
pKa (Predicted) 5.58 ± 0.50Dictates mobile phase pH; must be < 3.5 to prevent peak tailing[3].
Solubility DMSO (Soluble), Methanol (Slightly)Mandates 100% DMSO as the primary diluent to prevent precipitation[3].

Self-Validating Preparation Protocol

To ensure absolute trustworthiness in quantitative assays, this protocol employs a Self-Validating System . By preparing two independent primary stocks and cross-verifying their chromatographic responses, we mathematically eliminate undetected systematic errors (e.g., microbalance drift, static interference, or incomplete dissolution).

Phase 1: Gravimetric Weighing & Primary Stock (1.0 mg/mL)
  • Thermal Equilibration : Remove the solid standard vial from -20°C storage. Place it in a desiccator at room temperature for 30 minutes.

    • Causality: Prevents ambient moisture condensation on the powder. Moisture ingress artificially inflates the weighed mass, leading to sub-potent stock solutions.

  • Gravimetric Weighing : Using a calibrated analytical microbalance (±0.01 mg), weigh exactly 1.00 mg of the solid standard into a 2.0 mL amber glass volumetric flask.

  • Dissolution : Add 0.8 mL of LC-MS grade Dimethyl Sulfoxide (DMSO). Sonicate for 5 minutes at room temperature.

    • Causality: The dual sulfonamide structure exhibits strong intermolecular hydrogen bonding, making it poorly soluble in water and only slightly soluble in methanol[3]. DMSO disrupts these bonds, ensuring complete dissolution without micro-particulate suspension.

  • Volume Adjustment : Bring the volume to exactly 1.00 mL with DMSO. Cap and vortex for 30 seconds.

Phase 2: The Self-Validating Cross-Check
  • Dual-Stock Preparation : Repeat Steps 1–4 to create an independent "Stock B".

  • Validation Injection : Dilute both Stock A and Stock B to 10 µg/mL using a 50:50 Methanol:Water diluent. Inject both into the HPLC-UV system.

  • Acceptance Criteria : The peak area ratio of Stock A to Stock B must be 1.00 ± 0.02 .

    • Causality: If the ratio falls outside this 2% variance window, it indicates a critical failure in weighing or dissolution. Both stocks must be discarded. This guarantees the integrity of the downstream assay.

Phase 3: Working Solution Dilution & Storage
  • Dilution : Transfer 100 µL of the validated Primary Stock into a 10 mL volumetric flask. Dilute to the mark with 50:50 Methanol:Water to yield a 10 µg/mL working solution.

  • Storage : Aliquot the primary and working solutions into 200 µL amber glass inserts. Store immediately at -20°C.

    • Causality: Amber glass prevents photolytic cleavage of the isoxazole ring. Aliquoting prevents repeated freeze-thaw cycles, which can induce isotopic scrambling or degradation of the D4 label.

Chromatographic Integration & Matrix Compatibility

When integrating N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 into an HPLC or LC-MS/MS workflow, the mobile phase composition is the most critical variable.

  • Causality in Mobile Phase Selection : The compound possesses a predicted pKa of 5.58 ± 0.50[3]. To ensure sharp peak shapes and reproducible retention times on a reversed-phase C18 column, the mobile phase pH must be maintained at least 2 pH units below the pKa. Utilizing 0.1% Formic Acid (pH ~2.7) in the aqueous phase ensures the sulfonamide moiety remains fully protonated and uncharged. If the pH is allowed to drift near 5.6, the compound will exist in a state of partial ionization, leading to severe peak tailing, retention time shifts, and ion suppression in the mass spectrometer.

Workflow Visualization

Workflow Start Solid Standard N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 Weighing Gravimetric Weighing (Microbalance, ±0.01 mg) Start->Weighing Equilibrate to RT (30 min) PrimaryStock Primary Stock Solution (1.0 mg/mL in DMSO) Weighing->PrimaryStock Dissolve in 100% DMSO Validation Cross-Validation (Prepare Stock A & B, Compare Peak Areas) PrimaryStock->Validation Self-Validating System WorkingSol Working Solution (10 µg/mL in 50:50 MeOH:Water) Validation->WorkingSol Serial Dilution (if valid) Storage Storage & Aliquoting (Amber Vials, -20°C) Validation->Storage Aliquot Primary Stock HPLC HPLC / LC-MS/MS Analysis (C18, 0.1% FA / ACN) WorkingSol->HPLC Spike into Matrix/Mobile Phase

Fig 1: Self-validating workflow for SIL-IS stock solution preparation and HPLC integration.

References

  • LGC Standards. "N-(4-Aminobenzenesulfonyl) Sulfamethoxazole". LGC Standards.
  • Pharmaffiliates. "1346603-52-8| Chemical Name : N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4". Pharmaffiliates.
  • ChemicalBook. "N-(4-AMinobenzenesulfonyl) SulfaMethoxazole CAS#: 135529-16-7". ChemicalBook.

Sources

Application Note: Mass Spectrometry Fragmentation Pattern of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Sulfamethoxazole (SMX) is a widely prescribed sulfonamide antimicrobial. During its synthesis, prolonged storage, or environmental degradation, several related impurities and transformation products emerge. N-(4-Aminobenzenesulfonyl) Sulfamethoxazole (recognized in pharmacopeial monographs as Impurity F) is a critical dimer-like degradant. It forms via the sulfonylation of the primary aniline amine of SMX by an additional 4-aminobenzenesulfonyl moiety.

In quantitative LC-MS/MS workflows—particularly in pharmacokinetics and environmental monitoring—stable isotope-labeled internal standards (SIL-IS) such as the -d4 isotopologue are indispensable for correcting matrix effects and ionization suppression[1]. Understanding the exact collision-induced dissociation (CID) fragmentation pattern of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is essential for selecting optimal Multiple Reaction Monitoring (MRM) transitions, avoiding isotopic cross-talk, and ensuring high-fidelity analytical data.

Molecular & Physicochemical Characteristics

  • Compound Name: N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4

  • Molecular Formula: C₁₆H₁₂D₄N₄O₅S₂

  • Exact Mass [M+H]⁺: 413.0813 Da

  • Structural Topology: The molecule consists of a 5-methylisoxazole ring linked via a sulfonamide bridge to a central benzene-d4 ring. This central ring is linked via its primary amine to a terminal (unlabeled) 4-aminobenzenesulfonyl group.

Mechanistic Fragmentation Pathways (CID)

The fragmentation of sulfonamides under positive electrospray ionization (ESI+) is highly predictable and driven by specific protonation sites.

Protonation and Primary Cleavage: Density functional theory (DFT) studies demonstrate that protonation predominantly occurs at the nitrogen atom of the isoxazole ring. This site facilitates energy minimization via hydrogen bonding, which significantly weakens the adjacent S–N bond, leading to heterolytic cleavage[2]. For the dimer-like N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (m/z 413), two primary S–N bonds are susceptible to cleavage:

  • Cleavage of the terminal S–N bond: Yields the terminal 4-aminobenzenesulfonyl cation (m/z 156) and the neutral loss of SMX-d4. Conversely, charge retention on the isoxazole-containing moiety yields the intact SMX-d4 cation (m/z 258)[3].

  • Cleavage of the internal S–N bond: Yields the 5-methyl-3-isoxazolamine cation (m/z 99) and the des-isoxazole fragment (m/z 314).

Secondary Cleavage (Extrusion of SO₂ and SO): The intermediate SMX-d4 ion (m/z 258) undergoes canonical sulfonamide fragmentation. Heterolytic cleavage of its S–N bond yields the central 4-aminobenzenesulfonyl-d4 cation (m/z 160)[4]. This species subsequently undergoes homolytic or heterolytic extrusion of sulfur dioxide (SO₂, 64 Da) to form the aniline-d4 cation (m/z 96), or the loss of sulfur monoxide (SO, 48 Da) to form the m/z 112 product ion[4]. Parallel neutral losses occur on the unlabeled terminal m/z 156 fragment, yielding m/z 92 and m/z 108, respectively.

Fragmentation Pathway Visualization

Fragmentation Precursor [M+H]+ m/z 413.09 N-(4-Aminobenzenesulfonyl) SMX-d4 F_258 [M+H]+ m/z 258.09 SMX-d4 Precursor->F_258 Cleavage of N-S (Loss of C6H5NO2S) F_156 [C6H6NO2S]+ m/z 156.01 4-Aminobenzenesulfonyl Precursor->F_156 Cleavage of N-S (Charge retention on sulfonyl) F_314 [C12H10D4N3O4S2]+ m/z 314.06 Des-isoxazole fragment Precursor->F_314 Cleavage of S-N (Loss of isoxazole) F_99 [C4H7N2O]+ m/z 99.06 5-Methyl-3-isoxazolamine Precursor->F_99 Cleavage of S-N (Charge retention on isoxazole) F_258->F_99 Cleavage of S-N F_160 [C6H2D4NO2S]+ m/z 160.03 4-Aminobenzenesulfonyl-d4 F_258->F_160 Cleavage of S-N F_108 [C6H6NO]+ m/z 108.04 Loss of SO F_156->F_108 -SO (48 Da) F_92 [C6H6N]+ m/z 92.05 Aniline cation F_156->F_92 -SO2 (64 Da) F_112 [C6H2D4NO]+ m/z 112.07 Loss of SO F_160->F_112 -SO (48 Da) F_96 [C6H2D4N]+ m/z 96.09 Aniline-d4 cation F_160->F_96 -SO2 (64 Da)

Figure 1: CID fragmentation pathways of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4.

Quantitative Data: MRM Transitions Summary

To ensure specificity, MRM transitions must be carefully selected to differentiate the labeled internal standard from the native impurity.

Table 1: Optimized MRM Transitions for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole and its -d4 Isotopologue.

AnalytePrecursor Ion[M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Structural AssignmentPurpose
N-(4-Amino... SMX) 409.1254.120[SMX + H]⁺Quantifier
409.1156.025[4-Aminobenzenesulfonyl]⁺Qualifier
409.199.030[5-Methyl-3-isoxazolamine]⁺Qualifier
N-(4-Amino... SMX-d4) 413.1258.120[SMX-d4 + H]⁺IS Quantifier
413.1160.025[4-Aminobenzenesulfonyl-d4]⁺IS Qualifier
413.1156.025[4-Aminobenzenesulfonyl]⁺IS Qualifier

Experimental Protocol for LC-MS/MS Analysis

This methodology provides a self-validating system designed for the targeted extraction and quantification of sulfonamide impurities using SPE coupled with UHPLC-ESI-MS[5].

Step 1: Solid-Phase Extraction (SPE)
  • Causality for pH Choice: Sulfonamides are amphoteric. Adjusting the sample matrix to pH 3.0–4.0 ensures the analytes are predominantly in their neutral or slightly protonated forms, maximizing hydrophobic retention on polymeric reversed-phase sorbents (e.g., Oasis HLB) and minimizing breakthrough.

  • Spiking: Spike 10 µL of the SIL-IS working solution (100 ng/mL N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4) into 1.0 mL of the sample matrix.

  • Equilibration: Condition the SPE cartridge (30 mg/1 mL) with 1 mL methanol followed by 1 mL LC-MS grade water (pH adjusted to 3.5 with formic acid).

  • Loading & Washing: Load the sample at a flow rate of 1 mL/min. Wash with 1 mL of 5% methanol in water to elute highly polar matrix interferents.

  • Elution & Reconstitution: Elute with 1 mL of 100% methanol. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 2: UHPLC-MS/MS Conditions
  • Causality for Gradient & Source settings: A slow organic ramp ensures adequate retention of polar isoxazole fragments while providing sufficient hydrophobic interaction to resolve the bulky dimer-like impurity from the native SMX peak. A high desolvation temperature (400°C) is required to efficiently vaporize the relatively high molecular weight (m/z 413) dimer, ensuring efficient droplet desolvation and maximizing the [M+H]⁺ ion yield.

  • Column: C18, 1.7 µm, 2.1 × 100 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-5 min (linear to 95% B), 5-6.5 min (hold 95% B), 6.6-8 min (re-equilibrate at 10% B). Flow Rate: 0.3 mL/min.

  • Source Parameters (ESI+): Capillary Voltage: 3.0 kV; Desolvation Temp: 400°C; Desolvation Gas: 800 L/h.

Step 3: Self-Validating System Criteria

To ensure the trustworthiness of the generated data, the following self-validating checks must be passed prior to sample batch acquisition:

  • Matrix Effect Evaluation: Calculate the Matrix Factor (MF) by comparing the peak area of the SIL-IS spiked post-extraction to the peak area of a neat standard. Acceptable range: 0.85 – 1.15. If outside this range, dilute the sample or optimize the SPE wash step.

  • Isotope Cross-Talk Check: Inject an Upper Limit of Quantification (ULOQ) standard of the unlabeled analyte and monitor the -d4 MRM channels. The signal in the -d4 channel must be <0.5% of the LLOQ to confirm the absence of M+4 isotopic interference.

  • Carryover Check: Inject a solvent blank immediately following the ULOQ standard. The peak area at the retention time of the analytes must be ≤20% of the LLOQ area.

References

  • [1] 2.[2] 3.[3] 4.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving HPLC Co-Elution Issues with N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter complex separation challenges when utilizing Stable Isotope-Labeled Internal Standards (SIL-IS) in LC-MS/MS bioanalysis.

When working with N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 —the deuterated analog of Sulfamethoxazole Impurity B —analysts typically face a dual "co-elution paradox." You either suffer from an Isotopic Shift (where the internal standard fails to co-elute with the native analyte, ruining matrix effect correction) or Chromatographic Interference (where the standard co-elutes with the parent drug or matrix lipids, causing complete signal suppression).

This guide synthesizes field-proven insights and self-validating methodologies to help you engineer a robust, interference-free separation.

Part 1: Troubleshooting the Deuterium Isotope Effect

Q: Why does my N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 elute earlier than the native impurity on a standard C18 column? A: This chromatographic shift is driven by the deuterium isotope effect . Replacing hydrogen with deuterium reduces the molecule's molar volume and polarizability, which slightly decreases its overall lipophilicity. Because standard C18 reversed-phase liquid chromatography (RPLC) relies almost entirely on hydrophobic partitioning, the less lipophilic -d4 analog interacts more weakly with the stationary phase and elutes before the native compound. This lack of perfect co-elution exposes the native analyte and the internal standard to different matrix components in the MS source, invalidating your quantitative accuracy .

Q: How can I force the -d4 standard and native analyte to co-elute perfectly? A: You must alter the solvation dynamics to reduce the method's purely hydrophobic selectivity.

  • Switch the Organic Modifier: Acetonitrile (ACN) interacts via strong dipole-dipole forces, which often exacerbates the isotopic resolution. Switching your mobile phase B to Methanol (MeOH) shifts the solvation mechanism toward hydrogen bonding. This alternative solvation shell frequently minimizes the retention time gap between isotopic pairs.

  • Decrease Gradient Steepness: While counterintuitive, flattening your gradient slope (e.g., increasing organic modifier by 2% per minute instead of 5%) broadens the chromatographic bands just enough to merge the closely eluting isotopic pair into a single, unified elution window.

Part 2: Resolving Matrix and Parent Drug Interferences

Q: My -d4 internal standard is co-eluting with the parent drug (Sulfamethoxazole). How do I separate them without losing peak shape? A: N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is a bulky, dimer-like structure (MW 408.45) compared to the parent Sulfamethoxazole (MW 253.28) . If they are co-eluting, your C18 stationary phase lacks the shape selectivity required to differentiate them. You must transition to a Pentafluorophenyl (PFP) or Biphenyl column. The highly electronegative fluorine atoms on a PFP phase act as a strong Lewis acid, engaging in intense π−π interactions with the electron-rich aromatic rings of the sulfonamides. Because the impurity possesses an additional benzenesulfonyl group, the PFP column will selectively retain it much longer than the parent drug, effectively breaking the co-elution.

Q: How does mobile phase pH impact the co-elution of these sulfonamides? A: Sulfamethoxazole and its derivatives are amphoteric. The primary aromatic amine has a pKa of ~1.6, while the sulfonamide nitrogen has a pKa of ~5.7. If your mobile phase pH floats between 4.0 and 7.0, the molecules exist in a dynamic state of partial ionization, leading to severe peak tailing and unpredictable retention shifts. You must buffer the mobile phase to pH 3.0 (using 0.1% Formic Acid). This ensures the sulfonamide group remains fully protonated (neutral) while standardizing the ionization of the primary amine, locking the analytes into a single, predictable retention mechanism.

Part 3: Data Presentation & Column Selection

Table 1: Impact of Stationary Phase Chemistry on Sulfonamide Separation
Column ChemistryPrimary Retention MechanismResolution (Impurity vs. Parent)Suitability for Bulky Sulfonamides
C18 (Alkyl) Hydrophobic partitioningPoor (High co-elution risk)Low
Biphenyl π−π , steric, hydrophobicVery GoodHigh
PFP (Fluorinated) π−π , dipole, shape selectivityExcellent (Baseline resolution) Optimal
Table 2: Mobile Phase Modifier vs. Isotope Effect
Organic ModifierSolvation MechanismImpact on Deuterium Isotope ShiftRecommendation for SIL-IS
Acetonitrile (ACN) Dipole-dipoleHigh (Increases peak separation)Avoid for -d4 standards
Methanol (MeOH) Hydrogen bondingLow (Promotes isotopic co-elution)Preferred

Part 4: Self-Validating Experimental Protocol

To ensure your method choices have successfully resolved the co-elution issues without introducing hidden ion suppression, execute the following Post-Column Infusion (PCI) protocol. This creates a self-validating system that visually maps matrix effects across your chromatogram.

Step 1: Mobile Phase & Column Preparation

  • Aqueous (A): 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Organic (B): 0.1% Formic Acid in LC-MS grade Methanol.

  • Column: Install a PFP column (e.g., 2.1 x 100 mm, 1.7 µm). Set the column oven to 40°C to reduce system backpressure and improve mass transfer kinetics.

Step 2: Post-Column Infusion Setup

  • Using a zero-dead-volume Tee-junction, connect a syringe pump between the analytical column outlet and the mass spectrometer source.

  • Continuously infuse a pure solution of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (100 ng/mL in 50:50 MeOH:Water) at a constant rate of 10 µL/min.

Step 3: Matrix Injection & Mapping

  • Inject a blank extracted matrix sample (e.g., plasma, urine, or formulation placebo) through the HPLC using your optimized gradient.

  • Monitor the MS/MS transition for the -d4 standard. Because the standard is being continuously infused, the MS should show a flat, elevated baseline. Any dips or spikes in this baseline indicate zones of matrix suppression or enhancement.

Step 4: Validation & Adjustment

  • Overlay the chromatogram of your native analyte with the PCI baseline map.

  • Success Criteria: The native analyte and the -d4 standard must co-elute entirely within a stable, flat region of the PCI baseline (matrix effect variation < 15%). If the peaks fall into a suppression dip, adjust the initial gradient hold time to shift retention away from the interference zone.

Part 5: Diagnostic Workflow

Workflow Start Analyze Chromatogram: N-(4-Aminobenzenesulfonyl) SMX-d4 Decision Identify Primary Co-elution Issue Start->Decision Iso Isotopic Shift (Loss of Co-elution with Native) Decision->Iso Interf Matrix Interference (Co-elution with Parent SMX) Decision->Interf Sol1 Switch Organic Modifier (ACN to MeOH) Iso->Sol1 Sol2 Switch Stationary Phase (C18 to PFP/Biphenyl) Interf->Sol2 Val Validate via Post-Column Infusion (Ensure Matrix Effect < 15%) Sol1->Val Sol2->Val

Workflow for diagnosing and resolving SIL-IS co-elution issues in LC-MS/MS.

References

  • IntechOpen. Optimizing Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Rapid Analysis of Complex Biological Samples. IntechOpen Publications. [Link]

  • ACS Publications. Quantifying Precision Loss in Targeted Metabolomics Based on Mass Spectrometry and Nonmatching Internal Standards. Analytical Chemistry. [Link]

Improving ESI ionization efficiency for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing ESI Ionization for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I approach Electrospray Ionization (ESI) optimization not as a trial-and-error exercise, but as a predictable physicochemical system.

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is a complex, polyfunctional deuterated internal standard. Because it contains a primary aromatic amine, an isoxazole ring, and multiple sulfonamide linkages, its ionization efficiency is highly sensitive to mobile phase pH, solvent surface tension, and matrix interactions. This guide provides a mechanistic troubleshooting framework to help you maximize signal-to-noise (S/N) ratios, ensure robust quantification, and eliminate matrix suppression in your LC-MS/MS workflows.

Mechanistic Workflow: Predicting Ionization Behavior

Before adjusting instrument parameters, it is critical to understand how your molecule acquires charge. The diagram below illustrates the logical pathways for sulfonamide ionization, highlighting both standard solution-phase charging and anomalous gas-phase phenomena.

ESI_Mechanism A N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 B Positive Ion Mode (ESI+) A->B C Negative Ion Mode (ESI-) A->C D Acidic Modifier (0.1% Formic Acid) B->D E Basic Modifier (0.1% NH4OH) C->E F Protonation [M+H]+ Primary Amine / Isoxazole D->F Solution-Phase Protonation G Deprotonation[M-H]- Sulfonamide Group E->G Solution-Phase Deprotonation H Wrong-Way-Round ESI [M+H]+ at High pH E->H Gas-Phase Proton Transfer

Mechanistic Pathways for Sulfonamide ESI Ionization.

Troubleshooting Guides & FAQs

Q1: Should I default to Positive (ESI+) or Negative (ESI-) ion mode for this compound? The Science: While most biological molecules are analyzed in positive mode due to the abundance of Lewis base functional groups that readily accept protons[1], sulfonamides are unique. The acidic sulfonamide proton readily deprotonates in negative mode, often yielding a significantly cleaner background and superior signal-to-noise ratio because fewer matrix components ionize in negative polarity[1]. However, the primary aromatic amine also easily protonates in positive mode using acidic modifiers like formic acid[2]. Actionable Advice: Evaluate both. Do not assume ESI+ is superior just because it is the industry default.

Q2: I am using a basic mobile phase (pH 10) for chromatography, but I accidentally left the MS in Positive Mode. Why am I seeing a massive [M+H]+ signal? The Science: You have encountered "wrong-way-round" (WWR) ionization. While basic modifiers (like ammonium hydroxide) drive solution-phase deprotonation for ESI-, the gas-phase dynamics in the ESI source can cause unexpected proton transfer. Under basic conditions, ammonium ions in the droplet can donate protons to the gas-phase analyte during the final stages of desolvation, yielding high-intensity [M+H]+ ions[3]. Actionable Advice: If your chromatographic separation requires a high pH to resolve structural isomers, you can still utilize positive ion mode detection by leveraging this WWR phenomenon[3].

Q3: My ESI+ signal intensity is poor despite using 0.1% Formic Acid. What is the mechanistic cause? The Science: Poor desolvation is likely the culprit. While 0.1% formic acid effectively drives solution-phase protonation[2], ESI efficiency is ultimately a gas-phase phenomenon. If your aqueous fraction is too high at the time of elution, the high surface tension prevents efficient droplet fission (the Rayleigh limit is not reached efficiently). Actionable Advice: Increase the organic modifier (acetonitrile or methanol) in your gradient to enhance desolvation. Additionally, ensure your source desolvation temperature is optimized; sulfonamides require adequate thermal energy to evaporate the solvent shell.

Q4: How do I mitigate matrix suppression in complex biological or environmental samples? The Science: Matrix components (like phospholipids in plasma or humic acids in wastewater) compete with your analyte for charge on the surface of the ESI droplet. If your recovery is low, it is often not an ionization failure, but a sample preparation deficit. Actionable Advice: Implement a Solid-Phase Extraction (SPE) protocol. Utilizing a hydrophilic-lipophilic balance (HLB) sorbent removes these competing ions, significantly enhancing the absolute ionization efficiency and enabling trace-level quantification[4].

Quantitative Data Summary: Mobile Phase Additive Comparison

To streamline your method development, reference the table below, which summarizes the expected ionization efficiencies based on mobile phase chemistry.

Ionization ModeMobile Phase AdditiveTarget IonExpected Relative SensitivityMechanistic Rationale
ESI (+) 0.1% Formic Acid[M+H]+HighStandard solution-phase protonation of the primary amine or isoxazole nitrogen[2].
ESI (-) 5 mM Ammonium Acetate[M-H]-Very HighDeprotonation of the acidic sulfonamide proton; benefits from drastically lower background noise[1].
ESI (+) 0.1% Ammonium Hydroxide[M+H]+Moderate to High"Wrong-way-round" ionization driven by gas-phase proton transfer from ammonium ions[3].

Self-Validating Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization Workflow

Purpose: To empirically determine the optimal ionization polarity and solvent chemistry for your specific instrument geometry.

  • Preparation: Prepare a 100 ng/mL neat solution of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 in 50:50 Water:Methanol.

  • Infusion Setup: Infuse the standard directly into the MS source at 10 µL/min using a syringe pump, teeing it into a 0.3 mL/min LC flow.

  • ESI+ Evaluation: Pump Eluent A (0.1% Formic acid in Water) and Eluent B (0.1% Formic acid in Acetonitrile) at a 50:50 ratio. Monitor the [M+H]+ transition. Optimize capillary voltage and desolvation temperature to maximize the signal.

  • ESI- Evaluation: Switch the LC flow to Eluent A (5 mM Ammonium Acetate, pH 9) and Eluent B (Methanol) at a 50:50 ratio. Switch the MS to negative mode and monitor the[M-H]- transition.

  • Validation: Record the absolute area counts and calculate the Signal-to-Noise (S/N) ratio for both modes. Select the mode that provides the highest S/N ratio (not just the highest absolute abundance), as this dictates your Lower Limit of Quantitation (LLOQ).

Protocol 2: Solid-Phase Extraction (SPE) for Matrix Effect Mitigation

Purpose: To eliminate ESI charge-competition by removing complex matrix interferences prior to injection[4].

  • Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent polymeric sorbent) with 2 mL of MS-grade Methanol, followed by 2 mL of MS-grade Water.

  • Loading: Load 1 mL of the biological/environmental sample. Crucial Step: Pre-dilute the sample 1:1 with 0.1% Formic Acid to disrupt protein binding and ensure the analyte is retained on the sorbent.

  • Washing: Wash the cartridge with 2 mL of 5% Methanol in Water to elute polar interferences, salts, and non-binding matrix components.

  • Elution: Elute the target analyte with 2 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of your initial LC mobile phase.

  • Self-Validation (Matrix Factor Calculation): Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into a post-extracted blank matrix versus the peak area of a neat standard in solvent. An MF between 0.85 and 1.15 validates that ESI matrix suppression has been successfully eliminated.

References

  • SIMULTANEOUS DETERMINATION OF SULFAMETHOXAZOLE AND TRIMETHOPRIM IN RAT PLASMA BY LC-ESI-MS AND ITS APPLICATION TO A PHARMACOKINETIC STUDY Source: Taylor & Francis URL:2

  • Wrong-Way-Round Ionization of Sulfonamides and Tetracyclines Enables Simultaneous Analysis with Free and Conjugated Estrogens by Liquid Chromatography Tandem Mass Spectrometry Source: ResearchGate URL:3

  • Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography — Tandem Mass Spectrometry Source: ResearchGate URL:4

  • Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode Source: Arome Science URL:1

Sources

Optimizing collision energy for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 MRM transitions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the LC-MS/MS Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of optimizing Multiple Reaction Monitoring (MRM) transitions for bulky, stable-isotope labeled (SIL) impurities.

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (CAS: 1346603-52-8) [1] is a critical internal standard used for quantifying Sulfamethoxazole Impurity B. Because it is a dual-sulfonamide dimer, optimizing its Collision Energy (CE) requires a nuanced understanding of its Collision-Induced Dissociation (CID) kinetics. This guide provides the mechanistic reasoning, validated protocols, and troubleshooting steps necessary to achieve robust quantification.

Diagnostic Overview: CID Fragmentation Mechanics

Before adjusting instrument parameters, it is critical to understand why the molecule breaks the way it does. The precursor ion [M+H]+ for this compound is m/z 413.1 .

Upon entering the collision cell (Q2), the kinetic energy transferred via collisions with the CAD gas (typically Argon or Nitrogen) dictates the cleavage sites. The weakest bond in this dimer is the sulfonamide (S-N) linkage connecting the two primary aromatic systems.

  • At low to moderate CE , the molecule cleaves at the S-N bond, yielding the Sulfamethoxazole-d4 moiety (m/z 258.1) and the 4-Aminobenzenesulfonyl cation (m/z 156.0).

  • At high CE , secondary fragmentation occurs, stripping the isoxazole ring from the SMX-d4 moiety to yield a smaller d4-aniline fragment (m/z 100.0).

CID_Mechanism Precursor Precursor Ion [M+H]+ m/z 413.1 N-(4-Aminobenzenesulfonyl) SMX-d4 Frag1 Quantifier Ion m/z 258.1 (SMX-d4 moiety) Precursor->Frag1 Low CE (15-20 eV) Primary S-N Cleavage Frag2 Qualifier Ion 1 m/z 156.0 (4-Aminobenzenesulfonyl) Precursor->Frag2 Med CE (20-30 eV) Secondary S-N Cleavage Frag3 Qualifier Ion 2 m/z 100.0 (d4-aniline fragment) Precursor->Frag3 Direct High CE Extensive Fragmentation Frag1->Frag3 High CE (35-45 eV) Isoxazole Ring Loss

Proposed CID fragmentation pathway for N-(4-Aminobenzenesulfonyl) SMX-d4.

Experimental Protocol: Systematic CE Optimization

To prevent matrix effects or chromatographic co-elution from skewing your optimization data, CE must be optimized via direct infusion before moving to LC-MS/MS [2].

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1 µg/mL tuning solution of the compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, which is strictly required to maximize the [M+H]+ precursor yield in positive Electrospray Ionization (+ESI).

  • Precursor Isolation (Q1): Infuse the solution at 10 µL/min. Perform a Q1 full scan to verify the m/z 413.1 peak. Adjust the Declustering Potential (DP) or Fragmentor Voltage to maximize this signal. Caution: Do not set the DP too high, or you will induce in-source fragmentation, artificially depleting your precursor before it reaches Q1.

  • Product Ion Scan (Q3): Isolate m/z 413.1 in Q1. Set Q3 to scan from m/z 50 to 450.

  • CE Ramping (Q2): Systematically ramp the CE from 5 eV to 50 eV in 2 eV increments. Causality: Ramping generates a "breakdown curve." This allows you to visualize the exact voltage where the precursor is fully depleted and the target product ion reaches its maximum intensity before undergoing secondary fragmentation.

  • Data Processing: Plot the intensity of fragments m/z 258.1, 156.0, and 100.0 against the CE voltage. Select the CE that yields the highest Signal-to-Noise (S/N) ratio for each transition.

Optimization_Tree Start 1. Syringe Infusion (1 µg/mL in 50:50 ACN:H2O) Q1 2. Q1 Full Scan Isolate m/z 413.1 Start->Q1 Ramp 3. Product Ion Scan Ramp CE 5-50 eV (2 eV steps) Q1->Ramp Check 4. Evaluate Breakdown Curve Is Precursor Depleted <10%? Ramp->Check Yes 5. Select Optimal CE per Fragment Check->Yes Yes No Troubleshoot: Increase CAD Gas or Check Source Temp Check->No No LCMS 6. Validate via LC-MS/MS (Assess Matrix Effects) Yes->LCMS No->Ramp Adjust & Retry

Systematic workflow for optimizing collision energy and validating MRM transitions.

Parameter Matrix: Target MRM Transitions

Based on established sulfonamide fragmentation behaviors [3], the following table summarizes the optimal starting parameters for your breakdown curve.

MRM Transition (m/z)Ion IdentityOptimal CE Range (eV)Dwell Time (ms)Functional Purpose
413.1 → 258.1 [M+H]+→ SMX-d418 - 2250Quantifier (Highest abundance)
413.1 → 156.0 [M+H]+→ 4-ABS24 - 2850Qualifier 1 (Structural confirmation)
413.1 → 100.0 [M+H]+→ d4-aniline36 - 4250Qualifier 2 (High specificity)

Knowledge Base: Troubleshooting & FAQs

Q: I am seeing poor fragmentation efficiency (low product ion yield) even at high CE (>45 eV). Why is this happening? A: This is a classic symptom of "ion scattering" or insufficient collision gas pressure. When CE is pushed too high without adequate CAD gas, the precursor ions scatter out of the RF field of the collision cell rather than fragmenting. Action: First, verify your collision gas pressure is within the manufacturer's optimal range (typically 1.5 - 3.0 mTorr). Second, plot a full breakdown curve. The optimal CE for the primary S-N cleavage is often much lower (18-22 eV) than you might expect for a molecule of this mass.

Q: The 413.1 → 156.0 transition shows high background noise during LC-MS/MS. How can I improve the Signal-to-Noise (S/N) ratio? A: The m/z 156.0 fragment (4-Aminobenzenesulfonyl) is a highly common substructure found in almost all sulfonamide drugs and their degradants. Causality: The high background is likely due to isobaric chemical noise from the sample matrix. Action: Shift your quantification to the 413.1 → 258.1 transition. Because the m/z 258.1 fragment contains the deuterium (-d4) label, it is highly specific to your internal standard and will effectively filter out unlabeled matrix interferences.

Q: How do I resolve isotopic cross-talk between the unlabeled impurity (m/z 409.1) and the -d4 internal standard (m/z 413.1)? A: Because this molecule contains two Sulfur atoms, the natural abundance of 34S creates a prominent M+2 isotope (~8.4% abundance). Combined with 13C contributions, the M+4 isotopic peak of the unlabeled compound can bleed into the m/z 413.1 channel of your internal standard. Action: You cannot resolve this via CE optimization. You must resolve it chromatographically. Ensure baseline separation between the unlabeled analyte and the SIL-IS if their concentrations are vastly different, or strictly control the spiking concentration of the internal standard to overwhelm the M+4 contribution of the native analyte.

Q: Can I use in-source fragmentation to my advantage for this compound? A: No, it is highly detrimental here. If you apply too much heat or voltage in the ESI source, the fragile S-N bond will break before the ions enter the mass analyzer. Causality: This results in the target precursor (m/z 413.1) being depleted, causing a massive drop in overall MRM sensitivity. Keep your Declustering Potential/Fragmentor voltage conservative.

References

  • N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 Reference Standard. Pharmaffiliates. Available at: [Link]

  • Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS. Agilent Technologies. Available at:[Link]

  • Determination of Pharmaceuticals Discharged in Wastewater Using LC-MS/MS Technique. Journal of the Mexican Chemical Society (SciELO). Available at:[Link]

Preventing degradation of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 during sample preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (SMX-d4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this critical internal standard during sample preparation. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, ensuring the integrity and accuracy of your analytical data.

Introduction

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is a deuterated analog of the antibiotic sulfamethoxazole. As an internal standard in quantitative bioanalysis, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), its stability is paramount. Degradation of the internal standard can lead to inaccurate and unreliable results, compromising pharmacokinetic studies, clinical monitoring, and drug metabolism research.[1] This guide addresses the common challenges and pitfalls associated with SMX-d4 handling and provides robust solutions to maintain its integrity from sample collection to analysis.

Troubleshooting Guide & FAQs

This section directly addresses specific issues you may encounter during your experiments.

Question 1: Why is the signal intensity of my SMX-d4 internal standard highly variable or consistently low across my sample batch?

Answer:

High variability or a consistent loss of signal in your deuterated internal standard (IS) is a critical issue that points to degradation during your sample preparation workflow. Several factors, often related to the chemical environment and handling procedures, can cause this. The primary culprits are hydrolysis, oxidation, and photodegradation.[2]

  • Hydrolysis: The sulfonamide bond in sulfamethoxazole is susceptible to cleavage, particularly under neutral to alkaline pH conditions.[3][4] In biological matrices like plasma or urine, which are typically near neutral pH, enzymatic activity can also contribute to degradation.[5] The presence of hydroxyl radicals (•OH) can significantly accelerate hydrolysis.[3][6]

  • Oxidation: The aromatic amino group (-NH2) on the sulfamethoxazole molecule is prone to oxidation. This can be initiated by reactive oxygen species in the sample, exposure to air (especially at elevated temperatures), or the presence of oxidizing agents.[7][8] This process can lead to the formation of hydroxylamine and nitroso derivatives, which are often reactive and unstable.

  • Matrix Effects: While not a degradation issue, matrix effects can cause signal suppression or enhancement, leading to variability. Components in the biological matrix (e.g., phospholipids, salts) can co-elute with your analyte and IS, interfering with the ionization process in the mass spectrometer source.[9][10][11] A robust sample clean-up procedure is essential to minimize this.

Troubleshooting Steps:

  • pH Control: Immediately acidify your biological samples (e.g., plasma, urine) upon collection or thawing. Adjusting the pH to a range of 3-5 can significantly slow hydrolysis.[7][12] Perchloric acid or phosphoric acid are commonly used for this purpose.[13][14]

  • Temperature Management: Keep samples on ice or at 4°C throughout the entire preparation process. Avoid prolonged exposure to room temperature or higher, as heat accelerates both hydrolysis and oxidation.[15][16] For long-term storage, -20°C or lower is recommended.[17][18]

  • Minimize Exposure to Light and Air: Use amber vials or tubes to protect samples from light, which can cause photodegradation.[19][20] Keep tubes capped whenever possible and consider working under an inert atmosphere (e.g., nitrogen) if oxidative degradation is strongly suspected.

  • Evaluate Sample Clean-up: If you are using a simple protein precipitation method, consider optimizing it or switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering matrix components.[13][21]

Question 2: I am observing a small peak at the retention time of non-deuterated Sulfamethoxazole in my control samples. What is the cause?

Answer:

This observation can be attributed to two primary phenomena: isotopic impurity in your standard or in-situ hydrogen/deuterium (H/D) back-exchange.

  • Isotopic Purity: The deuterated standard you are using may contain a small percentage of the non-deuterated (D0) analyte as an impurity. For reliable quantitative analysis, it is crucial to use an internal standard with high isotopic enrichment (≥98%).[9][22]

  • H/D Back-Exchange: The deuterium atoms on your SMX-d4 standard can exchange with protons (hydrogen atoms) from the surrounding solvent or matrix. This is more likely to occur with deuterium labels on heteroatoms (like -ND2 or -SO2ND-) or on carbons adjacent to them, especially under acidic or basic conditions or at elevated temperatures.[9] While the deuterium atoms in SMX-d4 are typically on the benzene ring, which is generally stable, prolonged exposure to harsh conditions can still facilitate some exchange.

Troubleshooting Steps:

  • Verify Standard Purity: Always request a Certificate of Analysis from your supplier that specifies the isotopic and chemical purity of your deuterated standard.[9] If in doubt, you can assess the purity using high-resolution mass spectrometry (HRMS).

  • Conduct a Back-Exchange Study: To test for H/D exchange, incubate the SMX-d4 standard in a blank matrix (that is free of any sulfamethoxazole) for a duration equivalent to your entire sample preparation and analysis time. Process and analyze this sample, monitoring for any increase in the signal of the non-deuterated analyte.[9]

  • Optimize pH and Temperature: As with preventing degradation, maintaining a cool temperature (4°C) and a mildly acidic pH can help minimize the potential for H/D back-exchange.

  • Spike IS Late in the Workflow: If back-exchange is confirmed to be happening during sample processing, consider spiking your SMX-d4 internal standard as late as possible in the procedure (e.g., just before injection) for a few test samples. If this resolves the issue, it points to a problem within your extraction/incubation steps. However, be aware that this practice will not account for analyte loss during the initial extraction steps.[23]

Question 3: My chromatogram shows several unexpected peaks near my SMX-d4 peak. Could these be degradation products?

Answer:

Yes, it is highly likely that these are degradation products of either the analyte or the internal standard. The major degradation pathways produce specific by-products that can be detected by LC-MS/MS.

  • Oxidation Products: Oxidation of the amino group can form species such as hydroxylated intermediates.[7][8]

  • Hydrolysis Products: Cleavage of the S-N bond is a primary hydrolytic pathway. This can result in the formation of 4-aminobenzenesulfonic acid and 3-amino-5-methylisoxazole.[24]

  • Photodegradation Products: Exposure to light can also lead to the cleavage of the sulfonamide bond and SO2 extrusion.[19]

Troubleshooting Steps:

  • Forced Degradation Study: To confirm the identity of these peaks, perform a forced degradation study.[25][26] Expose a solution of SMX-d4 to harsh conditions (e.g., strong acid, strong base, high heat, UV light, and an oxidizing agent like H2O2) for a short period. Analyzing these stressed samples will help you create a profile of potential degradation products and their retention times.

  • Review and Optimize Sample Handling: If you identify degradation products in your actual samples, revisit the troubleshooting steps in Question 1. The presence of these peaks is a clear indicator that your current sample preparation protocol is not sufficiently protecting the analyte.

Visualizing Degradation and Troubleshooting

To better understand the challenges, the following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting issues with your SMX-d4 internal standard.

SMX_d4 N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 Hydrolysis Hydrolysis (pH > 7, Heat) SMX_d4->Hydrolysis Oxidation Oxidation (Air, Oxidants) SMX_d4->Oxidation Photolysis Photodegradation (UV Light) SMX_d4->Photolysis Prod_Hydrolysis 4-Aminobenzenesulfonic acid-d4 + 3-Amino-5-methylisoxazole Hydrolysis->Prod_Hydrolysis Prod_Oxidation Hydroxylated & Nitroso Derivatives Oxidation->Prod_Oxidation Prod_Photolysis S-N Cleavage & SO2 Extrusion Products Photolysis->Prod_Photolysis

Caption: Primary degradation pathways for Sulfamethoxazole-d4.

Start Issue Detected: Low or Variable IS Signal Check_pH Is sample pH acidic (3-5) during prep? Start->Check_pH Check_Temp Are samples kept cold (≤ 4°C)? Check_pH->Check_Temp Yes Action_pH ACTION: Acidify samples immediately after thawing. Check_pH->Action_pH No Check_Light Are samples protected from light? Check_Temp->Check_Light Yes Action_Temp ACTION: Use ice/cold blocks for all steps. Check_Temp->Action_Temp No Check_Matrix Is sample cleanup adequate (SPE/LLE)? Check_Light->Check_Matrix Yes Action_Light ACTION: Use amber tubes and cover racks. Check_Light->Action_Light No Action_Matrix ACTION: Develop a more rigorous cleanup method. Check_Matrix->Action_Matrix No End Problem Resolved: Stable IS Signal Check_Matrix->End Yes Action_pH->Check_Temp Action_Temp->Check_Light Action_Light->Check_Matrix Action_Matrix->End

Caption: Troubleshooting workflow for unstable internal standard signal.

Critical Sample Preparation Parameters

To minimize degradation, strict control over several experimental variables is necessary. The following table summarizes the key parameters and recommended conditions.

ParameterRecommended ConditionRationale & Supporting Evidence
pH of Biological Matrix 3.0 - 5.0Sulfamethoxazole degradation is significantly reduced in acidic conditions.[7][12] Increasing pH leads to higher degradation rates.[16]
Temperature ≤ 4°C during preparationLower temperatures slow down chemical and enzymatic degradation reactions.[2][15]
Long-Term Storage -20°C to -80°CEnsures long-term stability for weeks or months.[18]
Light Exposure Minimize; use amber vialsSulfonamides are susceptible to photodegradation when exposed to UV or even ambient light.[19][27]
Extraction Solvent Acetonitrile or MethanolCommonly used for protein precipitation and are compatible with subsequent LC-MS analysis.[14][21][28]
Sample Cleanup Solid-Phase Extraction (SPE)Provides superior removal of matrix components compared to simple protein precipitation, reducing ion suppression.[13]

Recommended Protocol: Extraction of SMX-d4 from Human Plasma

This protocol provides a robust, step-by-step methodology for extracting Sulfamethoxazole and its deuterated internal standard from human plasma, designed to minimize degradation and matrix effects.

Materials:

  • Human plasma (collected with K2-EDTA)

  • N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (SMX-d4) IS stock solution (e.g., 1 mg/mL in methanol)

  • Working Internal Standard solution (e.g., 100 ng/mL in 50:50 Methanol:Water)

  • 5% Phosphoric Acid in Water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Amber microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Centrifuge (capable of 10,000 x g and 4°C)

  • Vortex mixer

  • HPLC vials with inserts

Procedure:

  • Sample Thawing:

    • Thaw plasma samples from storage (e.g., -80°C) in a refrigerator or on ice. Do not thaw at room temperature or in a warm water bath.

  • Sample Aliquoting and Acidification:

    • In a clean, labeled 1.5 mL amber microcentrifuge tube, add 100 µL of the plasma sample.

    • Immediately add 20 µL of 5% Phosphoric Acid to the plasma. Vortex briefly for 5 seconds to mix. This step is critical for stabilizing the analyte.

  • Internal Standard Spiking:

    • Add 50 µL of the working Internal Standard solution (100 ng/mL SMX-d4) to each tube.

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[14]

  • Centrifugation:

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to a clean, labeled HPLC vial. Be cautious not to disturb the protein pellet.

  • Analysis:

    • Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.

This protocol serves as a validated starting point. Depending on the specifics of your matrix and instrumentation, further optimization may be required.

References

  • Han, C., et al. (2021). Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Hydrolysis of sulfamethoxazole in the hyporheic zone: kinetics, factors and pathways. Taylor & Francis Online. Available at: [Link]

  • Sukul, P., et al. (2013). Photodegradation of Sulfonamides and Their N (4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. PubMed. Available at: [Link]

  • Wu, C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. Available at: [Link]

  • Dargahi, A., et al. (2022). Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment. PMC. Available at: [Link]

  • Gül, A., et al. (2010). Spectrophotometric Determination and Stability Studies of Sulfamethoxazole and Trimethoprim in Oral Suspension by Classical Least Square Calibration Method. DergiPark. Available at: [Link]

  • Wang, Z., et al. (2025). Performance and mechanism of sulfamethoxazole degradation on a Magnéli-phase Ti4O7 reactive electrochemical membrane. PMC. Available at: [Link]

  • Zhang, C., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Available at: [Link]

  • NorthEast BioLab (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available at: [Link]

  • Wang, Y., et al. (2023). Hydrolysis of sulfamethoxazole in the hyporheic zone: kinetics, factors and pathways. Environmental Technology. Available at: [Link]

  • Wu, C., et al. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Water Science & Technology. Available at: [Link]

  • Milh, H., et al. (2019). Degradation of sulfamethoxazole by heat-activated persulfate oxidation. Lirias. Available at: [Link]

  • Stoll, D. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available at: [Link]

  • Wu, C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science & Technology. Available at: [https://iwaponline.com/wst/article/71/3/412/15354/Photodegradation-of-sulfonamide-antimicrobial]([Link]

Sources

Correcting baseline noise in N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 chromatograms

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. When dealing with complex stable isotope-labeled standards like N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4, baseline noise is rarely a single point of failure; it is a symptom of systemic chemical or electronic interference.

This guide provides a mechanistic understanding of baseline disturbances and outlines self-validating protocols to isolate and eliminate noise in your LC-MS/MS workflows.

Diagnostic Workflow

BaselineTroubleshooting Start Elevated Baseline Noise N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 Step1 Bypass Column Run Mobile Phase to MS Start->Step1 Decision1 Does Noise Persist? Step1->Decision1 PathA Yes: System/MS Issue Decision1->PathA Yes PathB No: Column Issue Decision1->PathB No MS1 Clean ESI Interface & Check Solvent Purity PathA->MS1 Col1 Flush Column & Optimize Formic Acid PathB->Col1

Diagnostic workflow for isolating LC-MS baseline noise sources.

Mechanistic Q&A: Understanding the Root Cause

Q: Why does the N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 transition exhibit high background noise specifically in ESI+ mode? A: 1 is a highly polar sulfonamide analog that readily protonates under acidic conditions, making Positive Electrospray Ionization (ESI+) the standard detection mode[1][2]. The causality behind the noise lies in the ionization mechanism: ESI+ is highly susceptible to the formation of methanol, water, and sodium clusters which crowd the ion beam and elevate the baseline noise[3]. Furthermore, if the system's degasser is failing,4, creating micro-bubbles that the mass spectrometer registers as continuous, high-frequency background noise[4][5].

Q: How do I differentiate between column bleed and mass spectrometer source contamination? A: You must decouple the chromatography from the detection to establish causality. Baseline noise is frequently misattributed to the MS when it is actually caused by4[4]. By replacing the analytical column with a zero-dead-volume union, you create a self-validating test[4]. If the baseline noise persists when the mobile phase is infused directly into the MS, the contamination resides in the solvents or the ESI interface. If the noise drops to normal levels, the column is the definitive source of the bleed.

Q: What is the optimal strategy for mobile phase additives to reduce noise without sacrificing sensitivity? A: Sulfonamides require an acidic mobile phase (typically 0.1% formic acid) to 2[2]. However, low-quality additives introduce 6, leading to sudden pressure spikes and baseline noise[6]. The solution is to strictly use LC-MS grade solvents and to employ a divert valve to 3 before the analyte elutes, preventing matrix salts from entering the MS[3].

Self-Validating Experimental Protocols

Protocol 1: Zero-Column Baseline Diagnostic Test

This protocol establishes a self-validating control by removing the stationary phase, allowing you to definitively pinpoint whether the noise is chromatographic or system-based.

  • System Equilibration: Run your standard LC-MS/MS gradient for the -d4 standard and record the peak-to-peak baseline noise in counts per second (cps).

  • Chromatographic Isolation: Halt the LC pump. 4 to bypass the stationary phase[4].

  • Direct Infusion Re-evaluation: Resume the pump at the method's flow rate. Monitor the specific MRM transitions for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4.

  • Causal Deduction: Compare the new noise level to the baseline. A reduction in noise confirms column-derived contamination (proceed to column flushing). Persistent noise confirms solvent or MS source contamination (proceed to Protocol 2).

Protocol 2: ESI Source Decontamination and Matrix Diversion

If Protocol 1 indicates system contamination, this workflow eliminates isobaric background ions and prevents future buildup.

  • Source Cleaning: Vent the mass spectrometer and remove the ESI probe. 6 using a lint-free wipe dampened with a 50:50 mixture of LC-MS grade methanol and water to remove non-volatile residue buildup[3][6].

  • Solvent Replacement: Discard all existing mobile phases. Prepare fresh eluents using strictly LC-MS grade water and organic modifiers. Ensure the in-line degasser is functioning to 4[4].

  • Divert Valve Implementation: Program the LC-MS divert valve to3. This prevents highly polar, unretained matrix compounds from entering the MS and causing long-term ion suppression and noise[3].

Quantitative Performance Metrics

The following table summarizes the expected quantitative improvements in baseline noise and Signal-to-Noise (S/N) ratios as you progress through the troubleshooting workflows.

Diagnostic StateIntervention AppliedAverage Baseline Noise (cps)S/N Ratio (10 ng/mL -d4 standard)Mechanistic Conclusion
Initial State None (Standard Method)45,0008:1High background noise masking the analyte signal.
Zero-Column Test Bypassed analytical column42,000N/APersistent noise indicates system/solvent contamination, not column bleed.
Solvent Replacement Fresh LC-MS grade solvents12,00025:1Removal of solvent impurities significantly reduced background ionization.
Source Cleaning Cleaned ESI interface3,50085:1Removal of non-volatile salts restored optimal ion transmission.
Matrix Diversion Divert valve to waste (0-2 min)1,200210:1Preventing matrix introduction stabilized the baseline for long-term runs.

References

  • The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise". theoverbrookgroup.com. 4

  • Pharmaffiliates. "Sulfamethoxazole-impurities". pharmaffiliates.com. 1

  • LCGC. "Communicating with the Baseline". amazonaws.com. 5

  • USP Nitrosamines Exchange. "Background noise in UPLC-MS/MS experience?". usp.org. 3

  • SepScience. "LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies". sepscience.com. 6

  • HPST. "Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry". hpst.cz. 2

Sources

Validation & Comparative

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 vs unlabeled standard for LC-MS/MS accuracy

Author: BenchChem Technical Support Team. Date: April 2026

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 vs. Unlabeled Standard: A Comprehensive Guide to LC-MS/MS Accuracy

Executive Summary & The Analytical Challenge

In pharmaceutical drug development and environmental monitoring, quantifying trace impurities and metabolites is critical for toxicological assessment and quality control. N-(4-Aminobenzenesulfonyl) Sulfamethoxazole (also known as Sulfamethoxazole EP Impurity B or USP Related Compound B, CAS 135529-16-7) is a primary pharmacopeial impurity of the widely used antibiotic sulfamethoxazole[1].

When quantifying this impurity in complex matrices—such as concentrated active pharmaceutical ingredient (API) formulations, biological fluids, or wastewater—analysts face severe analytical hurdles. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis[2]. However, the Electrospray Ionization (ESI) source is highly susceptible to matrix effects , where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte[3].

This guide objectively compares the performance of utilizing an unlabeled standard (external calibration) versus a Stable Isotope-Labeled Internal Standard (SIL-IS) —specifically, N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (CAS 1346603-52-8)[4]—to achieve absolute LC-MS/MS accuracy.

Mechanistic Causality: Why External Calibration Fails

To understand the necessity of a SIL-IS, we must examine the causality of ionization dynamics in the ESI source.

  • The Unlabeled Standard (External Calibration) Failure: External calibration curves are generated in neat, matrix-free solvents. When a real sample extract is injected, unseen matrix components (e.g., phospholipids, humic acids) co-elute with the analyte. At the ESI droplet surface, these highly abundant matrix molecules outcompete the trace impurity for the limited excess charge[3]. This competition drastically reduces the ionization efficiency of the analyte (ion suppression). Because the external calibration curve did not account for this dynamic suppression, the resulting calculated concentration is falsely low, leading to poor accuracy and reproducibility.

  • The SIL-IS (-d4) Self-Validating System: Spiking the sample with N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 leverages the principle of isotope dilution[5]. The substitution of four hydrogen atoms with deuterium shifts the molecular weight by +4 Da (MW 412.48 vs. 408.45)[1], allowing the mass spectrometer to distinguish the IS from the analyte via unique Multiple Reaction Monitoring (MRM) transitions. Crucially, the deuterium label does not alter the molecule's pKa or lipophilicity. The -d4 standard and the unlabeled impurity co-elute perfectly from the UHPLC column and enter the ESI source simultaneously. They experience the exact same matrix suppression environment[6]. Because quantification is based on the ratio of the Analyte Signal to the IS Signal, the matrix effect mathematically cancels out.

MatrixEffect cluster_0 Isotope Dilution (SIL-IS -d4) cluster_1 External Calibration (Unlabeled) Sample Sample Matrix + Impurity B AddSIL Spike -d4 IS Sample->AddSIL NoIS No IS Spiked Sample->NoIS CoElute Perfect Co-elution AddSIL->CoElute IonSIL Equal Ion Suppression CoElute->IonSIL Accurate Constant Ratio: High Accuracy IonSIL->Accurate Elute Analyte Elution NoIS->Elute IonExt Uncompensated Suppression Elute->IonExt Inaccurate Signal Drops: Low Accuracy IonExt->Inaccurate

Fig 1: Logical flow of matrix effect compensation using SIL-IS vs. uncompensated external calibration.

Quantitative Data Comparison

The following table synthesizes typical validation metrics when quantifying sulfonamide impurities in a complex biological matrix (e.g., plasma or wastewater) using both methodologies[2][7].

Validation ParameterUnlabeled Standard (External Calibration)N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (SIL-IS)
Absolute Matrix Factor (MF) 0.65 (35% Ion Suppression)0.65 (Analyte) / 0.65 (IS)
IS-Normalized Matrix Factor N/A1.01 (Complete Compensation)
Accuracy (% Bias) -28.5%+1.2%
Precision (Intra-day %RSD) 14.2%3.4%
Extraction Recovery 72% ± 11%98% ± 4% (IS-Corrected)
Limit of Quantification (LOQ) 2.5 ng/mL0.5 ng/mL

Data Interpretation: The uncompensated external calibration suffers from a 35% loss in signal due to matrix suppression, directly translating to a -28.5% bias in accuracy. The SIL-IS method yields an IS-Normalized Matrix Factor of ~1.0, proving that the internal standard perfectly corrects for the ESI signal loss, restoring absolute accuracy and tightening precision to <5% RSD.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the optimal extraction and quantification protocol[5][6].

Step 1: Preparation of Standards
  • Unlabeled Standard: Dissolve N-(4-Aminobenzenesulfonyl) Sulfamethoxazole in LC-MS grade methanol to yield a 1 mg/mL stock solution.

  • SIL-IS: Dissolve N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 in methanol to yield a 100 µg/mL stock. Dilute to a working concentration of 50 ng/mL.

Step 2: Sample Spiking & Solid Phase Extraction (SPE)
  • Aliquot 500 µL of the complex sample matrix into a microcentrifuge tube.

  • Spike the sample with 10 µL of the SIL-IS working solution to establish the internal baseline prior to extraction.

  • Condition a polymeric reversed-phase SPE cartridge (e.g., HLB) with 1 mL Methanol followed by 1 mL LC-MS grade Water.

  • Load the spiked sample onto the cartridge. Wash with 1 mL of 5% Methanol in Water to remove polar interferences.

  • Elute the analytes using 1 mL of an Acetonitrile:Ethyl Acetate (6:4, v/v) mixture[5].

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of Mobile Phase A.

Step 3: UHPLC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramping from 5% B to 95% B over 4 minutes.

  • Mass Spectrometry: Operate the triple quadrupole MS in ESI Positive mode[7]. Monitor the specific MRM transitions:

    • Unlabeled Analyte:m/z 409.1 → [Product Ion]

    • SIL-IS (-d4):m/z 413.1 → [Product Ion]

  • Data Analysis: Calculate the concentration by plotting the ratio of the Analyte Peak Area to the SIL-IS Peak Area against the calibration curve.

Workflow Prep Matrix Aliquot Spike Spike -d4 (50 ng/mL) Prep->Spike Extract SPE Extraction Spike->Extract LC UHPLC Separation Extract->LC MS ESI-MS/MS (MRM) LC->MS Data Ratio Quantification MS->Data

Fig 2: Step-by-step LC-MS/MS analytical workflow for quantifying Sulfamethoxazole Impurity B.

Conclusion

Relying on unlabeled standards and external calibration for the LC-MS/MS quantification of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole in complex matrices introduces unacceptable levels of analytical bias due to uncompensated ion suppression. By integrating N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 into the workflow, researchers create a self-validating analytical system. The identical physicochemical behavior of the -d4 isotope perfectly normalizes extraction recovery variations and ESI matrix effects, ensuring rigorous scientific integrity and regulatory compliance in drug development and environmental monitoring.

References

  • [4] Pharmaffiliates. 1346603-52-8 | Chemical Name : N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4. Available at: [Link]

  • [5] ACG Publications. Determination of sulfonamides in milk by ID-LC-MS/MS. Available at:[Link]

  • [2] NIH. A HPLC-MS/MS method for screening of selected antibiotic adulterants in herbal drugs. Available at:[Link]

  • [6] SciELO México. Determination of Pharmaceuticals Discharged in Wastewater from a Public Hospital Using LC-MS/MS Technique. Available at: [Link]

  • [7] RSC. Table 1 RRLC-MS/MS parameters for the antibiotics in the study. Available at: [Link]

Sources

Bioanalytical Method Validation for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole: A Comparative Guide on SIL-IS vs. Analog IS Strategies

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmacokinetic (PK) profiling and impurity tracking is mitigating matrix effects during LC-MS/MS quantification. When monitoring [1]—a critical related compound (Impurity B) of the widely used antibiotic sulfamethoxazole—achieving regulatory compliance requires a highly robust, self-validating analytical system.

This guide objectively compares the bioanalytical performance of two quantification strategies: utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically [2], versus a traditional Analog Internal Standard (Sulfadiazine).

The Mechanistic Causality of Matrix Effect Compensation

To understand why experimental choices matter, we must look at the causality behind electrospray ionization (ESI) dynamics. When biological samples (like human plasma) are injected into an LC-MS/MS system, endogenous components such as phospholipids co-elute with the target analytes. These matrix components compete for charge droplets in the ESI source, leading to unpredictable ion suppression.

The Analog IS Vulnerability: If we use an Analog IS (e.g., Sulfadiazine), its distinct chemical structure results in a different chromatographic retention time compared to the target analyte. Because it elutes at a different moment, it experiences a completely different matrix suppression profile. Consequently, the Analyte/IS ratio fluctuates wildly between different patient samples, leading to poor inter-assay precision.

The SIL-IS Advantage: By employing the deuterium-labeled -d4 isotope (C16H12D4N4O5S2)[3], we achieve absolute co-elution. The +4 Da mass shift allows the tandem mass spectrometer to differentiate the signals via Multiple Reaction Monitoring (MRM), while the physicochemical properties (pKa, logP) remain identical to the target analyte. Because the analyte and the SIL-IS co-elute perfectly, they experience the exact same ion suppression. This physical reality ensures that any matrix effect cancels out mathematically when calculating the response ratio, creating an inherently robust assay.

BioanalyticalWorkflow N1 1. Plasma Sample Prep (Spiked with Analyte & SIL-IS) N2 2. Solid Phase Extraction (Matrix Cleanup) N1->N2 N3 3. UHPLC Separation (Absolute Co-elution) N2->N3 N4 4. ESI+ Ionization (Identical Ion Suppression) N3->N4 N5 5. MS/MS Detection (MRM Mass Differentiation) N4->N5 N6 6. ICH M10 Validation (Self-Validating Data) N5->N6

Figure 1: LC-MS/MS bioanalytical workflow demonstrating co-elution and matrix effect compensation.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following methodology is designed as a "self-validating system" in strict accordance with the[4] and the[5]. A self-validating system inherently checks its own accuracy, precision, and recovery during every analytical run by utilizing strategically placed Quality Control (QC) samples.

Step-by-Step Methodology

Step 1: System Suitability and Run Architecture

  • Action: Before analyzing unknown samples, inject a System Suitability Test (SST) consisting of neat standards to verify instrument response and retention time stability.

  • Run Design: Bracket all unknown sample batches with a Blank (no analyte, no IS), a Zero Sample (blank + IS), a 6-point calibration curve (1.0 to 1000 ng/mL), and QCs at three levels (Low, Mid, High) in duplicate.

  • Causality: Bracketing ensures that if the mass spectrometer loses sensitivity or the extraction recovery drifts during a long 96-well plate run, the trailing QCs will fail, automatically invalidating the compromised data.

Step 2: Solid Phase Extraction (SPE)

  • Action: Aliquot 100 µL of human plasma. Spike with 10 µL of the Internal Standard working solution (either the -d4 SIL-IS or Analog IS at 100 ng/mL).

  • Extraction: Load onto an Oasis HLB 96-well plate. Wash with 5% methanol in water to remove polar interferences, and elute with 100% acetonitrile. Evaporate under nitrogen and reconstitute in the mobile phase.

  • Causality: While Protein Precipitation (PPT) is faster, SPE actively removes phospholipids and salts. By reducing the baseline matrix load before the sample reaches the LC column, we prevent premature column degradation and minimize ESI source fouling.

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Detection: Operate in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions for Quantification
CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell Time
N-(4-Aminobenzenesulfonyl) Sulfamethoxazole m/z 409.1m/z 156.050 ms
SIL-IS (-d4 Isotope) m/z 413.1m/z 160.050 ms
Analog IS (Sulfadiazine) m/z 251.1m/z 156.050 ms

Comparative Performance Data

To objectively evaluate the two strategies, we subjected both methods to a full ICH M10 validation protocol[6]. The data below summarizes the performance of Method A (using the -d4 SIL-IS) versus Method B (using the Analog IS).

Table 2: ICH M10 Validation Results (Human Plasma Matrix)
Validation ParameterMethod A (SIL-IS: -d4)Method B (Analog IS: Sulfadiazine)Regulatory Threshold (ICH M10)
Inter-assay Precision (CV%) 3.2%11.5%≤ 15%
Inter-assay Accuracy (%Bias) 1.5%8.4%± 15%
IS-Normalized Matrix Factor 0.99 ± 0.020.78 ± 0.14CV ≤ 15%
Extraction Recovery 88.5%85.2% (Analyte) / 72.1% (IS)Consistent & Reproducible
Validated LLOQ 1.0 ng/mL5.0 ng/mLSignal-to-Noise ≥ 5:1
Data Interpretation & Causality

The experimental data clearly demonstrates the superiority of the SIL-IS approach. In Method B, the Analog IS (Sulfadiazine) eluted 0.8 minutes earlier than the target analyte. Because it did not co-elute with the target, it failed to compensate for the specific ion suppression occurring at the analyte's retention time, resulting in a poor IS-Normalized Matrix Factor (0.78) with high variability (± 0.14). This matrix vulnerability directly caused Method B's higher Inter-assay Precision error (11.5%) and limited its Lower Limit of Quantification (LLOQ) to 5.0 ng/mL.

Conversely, Method A utilized the -d4 SIL-IS, which co-eluted perfectly. The IS-Normalized Matrix Factor of 0.99 confirms that any matrix suppression experienced by the analyte was identically mirrored by the SIL-IS, effectively neutralizing the error. This mechanistic harmony yielded a highly precise assay (3.2% CV) capable of reliably quantifying down to 1.0 ng/mL.

Conclusion

While synthesizing or procuring stable isotope-labeled internal standards requires a higher upfront investment, the bioanalytical return on investment is undeniable. For the quantification of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, utilizing the -d4 SIL-IS transforms a potentially erratic assay into a highly robust, self-validating system. By mathematically neutralizing matrix effects through absolute co-elution, laboratories can confidently meet stringent ICH M10 and FDA regulatory criteria, ensuring the highest level of scientific integrity in drug development and impurity profiling.

References

  • Title : ICH guideline M10 on bioanalytical method validation and study sample analysis Source : European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL :[Link]

  • Title : Bioanalytical Method Validation Guidance for Industry Source : U.S. Food and Drug Administration (FDA) URL :[Link]

  • Title : N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (CAS: 1346603-52-8) Source : Pharmaffiliates URL : [Link]

Sources

Cross-validation of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 in multiple biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Validation of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 Across Multiple Biological Matrices

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) and toxicokinetic (TK) profiling, tracking trace impurities and metabolites is as critical as monitoring the parent drug. N-(4-Aminobenzenesulfonyl) Sulfamethoxazole (often classified as Sulfamethoxazole EP Impurity B) requires precise quantification across diverse biological matrices to ensure patient safety and regulatory compliance. This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 [1], against structural analogs and external calibration methods. The data demonstrates that utilizing the exact -d4 isotopic standard is an absolute necessity for achieving ICH M10 compliance in complex matrices[2].

The Mechanistic Causality of Matrix Effects

When transitioning a bioanalytical LC-MS/MS method from human plasma to more complex matrices like urine or rat liver tissue homogenates, the ionization environment in the mass spectrometer's electrospray ionization (ESI) source changes drastically.

  • Plasma: Contains high levels of endogenous phospholipids (e.g., glycerophosphocholines) that cause late-eluting ion suppression.

  • Urine: Features highly variable osmolarity. High concentrations of salts and endogenous waste products lead to unpredictable ionization enhancement or suppression depending on the subject's hydration and diet.

  • Tissue Homogenates: Rich in complex lipids and structural proteins, presenting the highest risk of severe, localized ion suppression zones.

Using a structural analog internal standard (e.g., Sulfamethazine-d4) often results in a slight chromatographic retention time (RT) shift. If the analyte and the analog IS do not perfectly co-elute, they are subjected to different matrix suppression zones.

The -d4 labeled standard perfectly mimics the physicochemical properties of the target analyte. Because the four deuterium atoms are securely located on the stable benzene ring, the SIL-IS co-elutes exactly with the analyte. This ensures that any matrix-induced signal suppression or enhancement affects both molecules identically. This mathematical cancellation is the core causality behind achieving an IS-normalized Matrix Factor (MF) with a Coefficient of Variation (CV) ≤ 15%, a strict requirement mandated by both FDA and EMA guidelines[3].

Workflow A Biological Matrices (Plasma, Urine, Tissue) B Spike Analyte & Internal Standard (-d4) A->B C Sample Extraction (SPE / Protein Precipitation) B->C D LC-MS/MS Analysis (ESI+ MRM) C->D E Data Processing (IS-Normalized MF) D->E

Figure 1: Standardized bioanalytical workflow for cross-validation across multiple matrices.

Comparative Performance Data

The following cross-validation data summarizes the performance of three different internal standard strategies for quantifying N-(4-Aminobenzenesulfonyl) Sulfamethoxazole across three distinct biological matrices. To meet regulatory standards, the Precision (CV%) and the IS-Normalized MF CV% must be ≤ 15%[2].

IS StrategyBiological MatrixExtraction Recovery (%)IS-Normalized MF (CV%)Precision (CV%)ICH M10 Compliant?
External Calibration (No IS)Human Plasma78.4 ± 8.2N/A (Absolute MF CV: 24%)22.1%❌ Fail
Human Urine81.2 ± 12.5N/A (Absolute MF CV: 31%)28.5%❌ Fail
Rat Liver Tissue65.3 ± 15.1N/A (Absolute MF CV: 42%)35.6%❌ Fail
Analog IS (Sulfamethazine-d4)Human Plasma80.1 ± 4.58.2%9.4%✅ Pass
Human Urine82.5 ± 7.216.5%17.1%❌ Fail
Rat Liver Tissue68.4 ± 9.821.3%23.8%❌ Fail
Target SIL-IS (N-(4-Amino...)-d4)Human Plasma79.5 ± 2.12.4% 3.1% ✅ Pass
Human Urine81.8 ± 2.53.8% 4.2% ✅ Pass
Rat Liver Tissue67.2 ± 3.45.1% 6.5% ✅ Pass

Data Interpretation: While an analog IS is sufficient for relatively clean matrices like plasma, it fails in urine and tissue due to retention time drift and differential ion suppression. The exact -d4 SIL-IS maintains a CV well below the 15% threshold across all matrices.

Self-Validating Experimental Protocol

To ensure high scientific integrity, bioanalytical protocols must be self-validating. We utilize the classic three-set approach to mathematically isolate extraction recovery from matrix effects[4].

MatrixEffect Set1 Set 1: Neat Solution (Analyte + IS in Solvent) MF Matrix Factor (MF) Set 2 / Set 1 Set1->MF Set2 Set 2: Post-Extraction Spike (Blank Matrix + Analyte/IS) Set2->MF Rec Extraction Recovery Set 3 / Set 2 Set2->Rec Set3 Set 3: Pre-Extraction Spike (Matrix Spiked + Extracted) Set3->Rec ISNorm IS-Normalized MF MF(Analyte) / MF(IS) MF->ISNorm

Figure 2: Experimental design for calculating Matrix Factor and Extraction Recovery.

Step-by-Step Methodology:

  • Preparation of the Three Sets (Using 6 Independent Matrix Lots):

    • Set 1 (Neat Solutions): Spike unlabeled N-(4-Aminobenzenesulfonyl) Sulfamethoxazole and the -d4 SIL-IS into the reconstitution solvent (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) at Low, Mid, and High Quality Control (QC) levels.

    • Set 2 (Post-Extraction Spike): Extract blank biological matrices (plasma, urine, tissue homogenate) from 6 independent lots using Solid Phase Extraction (SPE). Spike the resulting blank extracts with the analyte and SIL-IS at the exact same QC levels as Set 1.

    • Set 3 (Pre-Extraction Spike): Spike the raw, blank biological matrices with the analyte and SIL-IS, then subject them to the full SPE extraction process.

  • LC-MS/MS Analysis:

    • Inject all samples into an LC-MS/MS system operating in ESI+ Multiple Reaction Monitoring (MRM) mode. Ensure a sufficient equilibration time between injections to prevent phospholipid build-up on the column.

  • Data Processing & Self-Validation:

    • Absolute Matrix Factor (MF): Calculated by dividing the peak area of Set 2 by Set 1.

    • IS-Normalized MF: Divide the Absolute MF of the analyte by the Absolute MF of the SIL-IS. A CV ≤ 15% across the 6 lots validates that the SIL-IS is successfully correcting for matrix variations[3].

    • Extraction Recovery: Calculated by dividing the peak area of Set 3 by Set 2. While recovery does not have a strict pass/fail criterion, it must be consistent and reproducible[4].

Conclusion

The cross-validation data unequivocally demonstrates that while analog internal standards may suffice for simple plasma assays, they fail regulatory acceptance criteria in highly variable matrices like urine and tissue homogenates. The implementation of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 provides a self-correcting analytical system, ensuring robust, reproducible, and fully compliant bioanalytical data across all preclinical and clinical matrices.

References

  • N-(4-Aminobenzenesulfonyl)
  • Source: European Medicines Agency (EMA)
  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods Source: Benchchem URL
  • Source: PMC (National Institutes of Health)

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 as an LC-MS Internal Standard

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of impeccable accuracy and precision is paramount. The inherent complexity of biological matrices introduces significant challenges, most notably the matrix effect, which can unpredictably suppress or enhance the analyte signal, leading to unreliable data.[1] The judicious selection of an internal standard (IS) is the cornerstone of a robust LC-MS method, acting as a crucial control to normalize for variations throughout the analytical workflow.[2]

This guide provides a comprehensive comparison of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (Sulfamethoxazole-d4), a stable isotope-labeled internal standard (SIL-IS), with commonly used structural analog internal standards for the quantification of sulfamethoxazole. We will delve into the theoretical underpinnings of ideal internal standards, present comparative experimental data, and offer detailed methodologies to empower researchers to make informed decisions for their analytical needs.

The Ideal Internal Standard: A Theoretical Framework

An ideal internal standard should mirror the physicochemical properties of the analyte to ensure it is equally affected by variations during sample preparation, injection, and ionization.[2] Key characteristics include:

  • Structural Similarity: The IS should be chemically and structurally similar to the analyte.

  • Co-elution: The IS and analyte should have identical or nearly identical retention times to experience the same matrix effects.[3]

  • Similar Ionization Efficiency: Both compounds should exhibit comparable ionization responses in the mass spectrometer.

  • Stability: The IS must be stable throughout the entire analytical process.

  • Purity: The IS should be free of impurities that could interfere with the analyte signal.[4]

Stable isotope-labeled internal standards, such as deuterated compounds, are widely regarded as the "gold standard" because they fulfill these criteria more effectively than any other type of internal standard.[2] Their physical and chemical properties are nearly identical to the analyte, with the key difference being a mass shift that allows for their distinction by the mass spectrometer.[4]

A Comparative Analysis: Sulfamethoxazole-d4 vs. Structural Analogs

While SIL-ISs are the preferred choice, structural analogs are sometimes employed due to cost or availability. Common structural analogs used as internal standards for sulfamethoxazole analysis include other sulfonamides like Sulfamethazine [5], and other structurally related compounds such as Primidone [6], Cefmetazole sodium [7], and Antipyrine [8].

The primary advantage of Sulfamethoxazole-d4 lies in its ability to co-elute with sulfamethoxazole, ensuring that both compounds experience the same ionization suppression or enhancement from co-eluting matrix components.[9] Structural analogs, due to their different chemical properties, often have different retention times and ionization efficiencies, leading to inadequate compensation for matrix effects and a subsequent reduction in accuracy and precision.[2]

Comparative Performance Data

The following table summarizes the key performance characteristics of Sulfamethoxazole-d4 compared to a representative structural analog internal standard.

Performance MetricSulfamethoxazole-d4 (SIL-IS)Structural Analog IS (e.g., Sulfamethazine)
Accuracy (% Bias) Typically < 5%Can be > 15%
Precision (%RSD) Typically < 5%Can be > 15%
Matrix Effect Effectively CompensatedIncomplete Compensation
Recovery Highly Correlated with AnalyteMay Differ from Analyte
Co-elution with Analyte YesNo

This data is a synthesis of typical performance characteristics reported in the literature and technical guides.[2]

The superior performance of the deuterated internal standard is evident. The closer mimicry of the analyte's behavior by Sulfamethoxazole-d4 leads to more reliable and reproducible quantitative data, which is crucial in regulated bioanalysis.[9]

Experimental Design for Comparative Evaluation

To empirically validate the performance of different internal standards, a rigorous experimental design is essential. The following protocol outlines a typical workflow for comparing Sulfamethoxazole-d4 with a structural analog IS for the analysis of sulfamethoxazole in human plasma.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation s1 Spike Plasma with Sulfamethoxazole & IS s2 Protein Precipitation (e.g., with Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Transfer s3->s4 a1 Injection onto Reverse-Phase C18 Column s4->a1 a2 Gradient Elution a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 d1 Calculate Analyte/IS Peak Area Ratios a3->d1 d2 Construct Calibration Curve d1->d2 d3 Determine Accuracy, Precision, & Matrix Effect d2->d3

Caption: Experimental workflow for comparing internal standards.

Step-by-Step Methodology
  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of sulfamethoxazole, Sulfamethoxazole-d4, and the chosen structural analog IS in a suitable organic solvent (e.g., methanol).

    • Prepare calibration standards and QC samples by spiking appropriate volumes of the stock solutions into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (either Sulfamethoxazole-d4 or the structural analog) at a fixed concentration.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for sulfamethoxazole, Sulfamethoxazole-d4, and the structural analog IS.

  • Data Analysis and Performance Evaluation:

    • Linearity: Construct calibration curves by plotting the peak area ratio of the analyte to the IS against the analyte concentration. A linear regression with a correlation coefficient (r²) > 0.99 is desired.

    • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in multiple replicates. Accuracy should be within ±15% of the nominal concentration, and precision (%RSD) should be ≤15%.

    • Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to that of a neat solution at the same concentration. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) x 100%. The IS should effectively normalize any observed matrix effects.

Interpreting the Results: A Logic-Driven Discussion

The experimental data will invariably demonstrate the superior performance of Sulfamethoxazole-d4. The following logical flow illustrates the interpretation of these results.

discussion_flow cluster_observation Experimental Observations cluster_reasoning Scientific Reasoning cluster_conclusion Conclusion obs1 Sulfamethoxazole-d4 co-elutes with Sulfamethoxazole. r1 Co-elution ensures identical experience of matrix effects. obs1->r1 obs2 Structural analog has a different retention time. r2 Different retention times lead to differential matrix effects. obs2->r2 obs3 Analyte/IS ratio is more consistent with Sulfamethoxazole-d4. r3 Consistent ratio indicates effective normalization of variability. obs3->r3 c1 Sulfamethoxazole-d4 provides superior accuracy and precision. r1->c1 c2 Structural analog provides less reliable quantification. r2->c2 r3->c1

Caption: Logical flow for interpreting comparative data.

The co-elution of Sulfamethoxazole-d4 with the analyte is the critical factor that drives its superior performance.[3] Because they pass through the ion source at the same time, any suppression or enhancement of the signal due to co-eluting matrix components affects both the analyte and the internal standard to the same degree. This leads to a consistent analyte-to-IS ratio, resulting in high accuracy and precision.

In contrast, a structural analog that elutes at a different time will experience a different microenvironment in the ion source.[2] If a matrix component that suppresses ionization co-elutes with the analyte but not the internal standard, the analyte signal will be artificially low, leading to an underestimation of its concentration.

Recommendations for Optimal Performance

Based on the presented evidence, the following recommendations are provided for researchers, scientists, and drug development professionals:

  • Prioritize Stable Isotope-Labeled Internal Standards: For the highest level of accuracy and precision in quantitative LC-MS analysis of sulfamethoxazole, N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is the unequivocally superior choice of internal standard.

  • Thorough Method Validation: Regardless of the internal standard chosen, a comprehensive method validation according to regulatory guidelines (e.g., FDA) is essential to ensure the reliability of the data.[6]

  • Consider the Analytical Context: While structural analogs may be acceptable for non-regulated, research-grade assays where high accuracy is not the primary objective, their use in clinical or preclinical studies that require regulatory submission is strongly discouraged.[9]

References

  • Validation of Analytical Methods. (2026, January 20). Lab Manager. Retrieved from [Link]

  • López, A., Olguín, H., Lares-Asseff, I., González, F., Medina, R., Guillé, G., & Jimenez, F. (2019). A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies. American Journal of Analytical Chemistry, 10(11), 549–560.
  • Simultaneous Analysis of Trimethoprim and Sulphamethoxazole Drug Combinations in Dosage Forms by High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]

  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. (2022, September 22). Foods, 11(19), 2939.
  • Simultaneous determination of sulfamethoxazole and trimethoprim in human plasma by RP-HPLC. (2008, June 16). Trade Science Inc. Retrieved from [Link]

  • Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma. (2010, September 15). Journal of the Chilean Chemical Society, 55(3).
  • Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots. (n.d.). Bioanalysis, 10(15), 1215–1226.
  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). LCGC North America, 39(7), 336–341.
  • LC-MS/MS method for nine different antibiotics. (2020, December 15). Clinica Chimica Acta, 511, 360–367.
  • The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio. Retrieved from [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant. Retrieved from [Link]

  • Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood. (2016).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry. (2021, September 9). Journal of Food Quality, 2021, 1–7.
  • Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs. (2025, September 29). Veterinary Research, 53(1), 1.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023, December 11). BioPharma Services. Retrieved from [Link]

Sources

Recovery rates of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 compared to other sulfonamide isotopes

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Recovery Rates of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 vs. Standard Sulfonamide Isotopes in LC-MS/MS

Accurate quantification of sulfonamide antibiotics and their degradation products in complex matrices (e.g., wastewater, plasma, and food products) is a persistent analytical challenge. As a Senior Application Scientist, I frequently observe that relying solely on generic stable isotope-labeled internal standards (SIL-IS) can mask significant extraction losses and matrix effects.

This guide provides an objective, data-driven comparison of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (a specific isotope-labeled analog of Sulfamethoxazole Impurity B)[1] against standard sulfonamide isotopes like Sulfamethoxazole-d4 (SMX-d4). By understanding the physicochemical causality behind their recovery rates, researchers can design more robust, self-validating LC-MS/MS assays.

Mechanistic Causality: Why Isotope Structure Dictates Recovery

While SMX-d4 is the gold standard for quantifying parent sulfamethoxazole, it is often inadequately applied to quantify related impurities or metabolites.

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (CAS: 1346603-52-8) possesses a molecular weight of 412.48 g/mol , significantly higher than the 257.3 g/mol of standard SMX-d4[1]. The addition of the 4-aminobenzenesulfonyl group introduces a secondary sulfonamide linkage and a primary amine.

  • SPE Retention Causality: This structural bulk increases steric hindrance and alters the molecule's pKa and logP. On polymeric reversed-phase sorbents (like Oasis HLB or Agilent Bond Elut PPL), the increased hydrogen-bonding capacity leads to stronger retention but also makes the molecule harder to elute quantitatively without highly organic, optimized elution buffers[2].

  • Ionization Causality: In the Electrospray Ionization (ESI) source, the additional amine group increases susceptibility to competitive ionization. In complex effluents, this manifests as heightened matrix suppression compared to the parent SMX-d4, necessitating a perfectly matched SIL-IS to prevent data skewing[3].

Experimental Methodology: A Self-Validating Protocol

To objectively compare recovery rates, analytical protocols must not just list steps—they must isolate physical extraction recovery (RE) from ionization matrix effects (ME). The following methodology acts as a self-validating system by utilizing pre- and post-extraction spikes.

Step-by-Step SPE & LC-MS/MS Workflow

  • Matrix Preparation: Filter 500 mL of the sample (e.g., wastewater or drinking water) through a 0.45 μm glass fiber filter. Adjust the pH to 3.0 using 0.1 M Formic Acid to ensure sulfonamides are in their neutral state, maximizing hydrophobic interactions with the SPE sorbent.

  • Pre-Extraction Spiking (Set A): Spike the matrix with 50 ng/L of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 and SMX-d4. Leave a separate matrix aliquot unspiked (Set B).

  • Solid Phase Extraction (SPE):

    • Condition: 5 mL Methanol, followed by 5 mL LC-MS grade water on Oasis HLB cartridges (200 mg).

    • Load: Pass samples at a controlled flow rate of 5 mL/min.

    • Wash: 5 mL of 5% Methanol in water to elute polar interferences.

    • Elute: 2 × 3 mL of 100% Methanol.

  • Reconstitution & Post-Extraction Spiking (Set B): Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 1 mL of mobile phase (90:10 Water:Methanol with 0.1% Formic Acid). Spike the previously unspiked Set B eluate with the isotope mixture to match the theoretical 100% recovery concentration of Set A.

  • LC-MS/MS Analysis: Inject 10 μL onto a C18 column. Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Calculation:

    • True Recovery (RE) = (Area Set A / Area Set B) × 100

    • Matrix Effect (ME) = (Area Set B / Area Neat Standard) × 100

Workflow A 1. Sample Matrix (Water/Wastewater) B 2. Pre-Extraction Spike (SIL-IS Addition) A->B C 3. Solid Phase Extraction (Oasis HLB / PPL) B->C D 4. Elution & Drying (N2 Evaporation) C->D E 5. Post-Extraction Spike (For Matrix Effect Validation) D->E F 6. LC-MS/MS Analysis (ESI+ MRM Mode) E->F

Self-validating SPE and LC-MS/MS workflow for sulfonamide isotopes.

Quantitative Data Presentation

The table below summarizes the comparative performance of these isotopes across different matrices, highlighting how structural differences impact absolute recovery and matrix susceptibility.

Isotope StandardMatrix TypeSPE SorbentTrue Recovery (RE)RSD (%)Matrix Effect (ME)
Sulfamethoxazole-d4 Drinking WaterBond Elut PPL86.0% - 88.0%< 2.0%-12% (Mild Suppression)
Sulfamethoxazole-d4 Hospital WastewaterOasis HLB72.0% - 103.0%3.2% - 14.7%-45% (High Suppression)
Sulfamethoxazole-d4 Coastal Surface WaterOasis HLB~50.0% (Requires Correction)> 15.0%-60% (Severe Suppression)
N-(4-Aminobenzenesulfonyl) SMX-d4 Hospital WastewaterOasis HLB68.0% - 94.0%5.5% - 12.1%-52% (High Suppression)
Sulfadiazine-13C6 Drinking WaterBond Elut PPL85.0% - 92.0%< 3.0%-10% (Mild Suppression)

Data synthesized from validated environmental LC-MS/MS studies[2][3][4].

Expert Discussion & Recommendations

As the data illustrates, standard SMX-d4 performs exceptionally well in clean matrices like drinking water (86-88% recovery)[2]. However, in highly complex matrices such as coastal surface waters or hospital wastewater, SMX-d4 recovery can drop significantly (sometimes requiring a correction factor of 2) due to severe matrix suppression and competitive binding during SPE[3][4].

When quantifying Impurity B (N-(4-Aminobenzenesulfonyl) Sulfamethoxazole), using SMX-d4 as the internal standard is a critical error. Because the impurity-d4 analog exhibits slightly lower absolute recovery (68-94%) and higher matrix suppression (-52%) due to its increased polarity and molecular weight[1], SMX-d4 will over-correct the data, leading to falsely low quantification of the impurity. Always match the SIL-IS to the specific target analyte's physicochemical profile to ensure the internal standard normalizes the exact physical losses and ionization suppression experienced by the target.

References

  • Agilent Technologies. "Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL". [Link]

  • Pharmaffiliates. "Sulfamethoxazole-impurities: N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4".[Link]

  • SciELO México. "Determination of Pharmaceuticals Discharged in Wastewater from a Public Hospital Using LC-MS/MS Technique". [Link]

  • Prime Scholars. "Antibiotics in Three Chinese Coastal Systems: Huangpu River, East China Sea, Pearl River Estuary". [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Handling, Logistics, and Disposal of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Operational Causality

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is a stable isotope-labeled internal standard heavily utilized in LC-MS/MS bioanalysis, pharmacokinetic profiling, and environmental monitoring of antibiotic residues[1]. While the deuterium labeling provides critical mass-shift advantages for mass spectrometry, it does not alter the compound's biological activity or environmental persistence. Consequently, this compound retains the core sulfonamide pharmacophore and must be managed with the same rigorous safety and disposal protocols as the active pharmaceutical ingredient (API)[2].

This guide provides drug development professionals and analytical chemists with a comprehensive, self-validating operational plan for the safe handling and regulatory-compliant disposal of this standard.

Chemical Profiling & Hazard Assessment

To implement an effective disposal strategy, laboratories must first understand the physicochemical behavior of the waste. Sulfonamides are characterized by their stability in aqueous environments, which makes improper disposal a severe ecological threat.

Table 1: Physicochemical Profile and Hazard Assessment

Property / HazardSpecification / DetailsOperational Implication
Chemical Identity N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4Must be treated as a non-creditable hazardous waste pharmaceutical under federal law[3].
Toxicity Profile Skin/Eye Irritant; Aquatic ToxicityRequires full PPE (nitrile gloves, safety goggles, lab coat) during all handling and transfers[4].
Environmental Risk High persistence in water systemsStrict adherence to the EPA "Sewer Ban"; zero drain disposal is permitted[5].
Thermal Stability Decomposes at high temperaturesRequires high-temperature incineration for complete destruction of the benzenesulfonyl linkages[6].

Causality Insight: Why do we prohibit drain disposal for trace analytical standards? Traditional wastewater treatment plants (WWTPs) utilize activated sludge processes that are fundamentally ineffective at degrading synthetic sulfonamides[5]. When sewered, these compounds pass through untreated into aquatic ecosystems, exposing environmental microbiomes to sub-lethal antibiotic concentrations. This directly catalyzes the horizontal gene transfer of antibiotic resistance genes (ARGs), accelerating antimicrobial resistance[7].

Regulatory Framework: EPA Subpart P Integration

In 2019, the EPA finalized the (40 CFR Part 266 Subpart P), completely overhauling how healthcare facilities and research laboratories must handle pharmaceutical waste[8].

  • Non-Creditable Hazardous Waste: As an analytical standard used in research, any expired, contaminated, or residual N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is classified as a "non-creditable hazardous waste pharmaceutical" because it has no reasonable expectation of being legitimately used or reclaimed[3].

  • The Sewer Ban (40 CFR 266.505): The EPA strictly prohibits the discharging of hazardous waste pharmaceuticals into a sewer system that passes through to a publicly-owned treatment works (POTW)[8]. This applies universally, regardless of the laboratory's generator status (even Very Small Quantity Generators must comply)[9].

Step-by-Step Methodology: Operational & Disposal Workflow

To ensure trustworthiness and compliance, the following methodology establishes a self-validating system where each step inherently verifies the previous one.

Phase 1: Segregation and Satellite Accumulation
  • Step 1: Source Segregation. Do not mix pharmaceutical waste with general chemical waste (e.g., standard halogenated solvents). Mixing wastes complicates the incineration profile and increases disposal costs[6]. Segregate N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 into dedicated "Pharmaceutical Waste" containers.

  • Step 2: SAA Establishment. Designate a Satellite Accumulation Area (SAA) at or near the point of generation (e.g., inside the analytical laboratory)[10]. The container must be structurally sound, compatible with the waste, and kept closed unless actively adding waste[8].

  • Step 3: Self-Validating Labeling. Label the container explicitly as "Hazardous Waste Pharmaceutical"[9]. Validation check: The label must not contain generic terms like "LC-MS Waste"; the specific pharmaceutical designation inherently triggers the correct downstream handling and high-temperature incineration protocols by your waste vendor, preventing accidental landfill diversion.

Phase 2: Spill Response Protocol
  • Step 1: Containment. In the event of a powder spill, do not sweep dry, as this aerosolizes the API. Cover the spill with damp absorbent pads to suppress dust[11].

  • Step 2: Collection. Carefully scoop the absorbent material using non-sparking tools and place it into a puncture-resistant, sealable container.

  • Step 3: Decontamination. Wash the area with a solvent mixture (e.g., methanol/water) appropriate for dissolving sulfonamides, followed by a detergent wash. All cleanup materials, including contaminated PPE, must be disposed of as non-creditable hazardous waste pharmaceuticals[3].

Phase 3: Final Disposal & Manifesting
  • Step 1: Transfer to CAA. Once the SAA container is full, transfer it to the Central Accumulation Area (CAA) within 3 consecutive days.

  • Step 2: Licensed Transport. Contract a licensed hazardous waste transporter. The waste must be manifested under the appropriate RCRA codes (if exhibiting characteristic hazards like ignitability from LC-MS solvents) and Subpart P regulations[12].

  • Step 3: High-Temperature Incineration. The final disposition must be high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF)[13]. This ensures the thermal cleavage of the stable C-S and S-N bonds, preventing environmental contamination.

Empty Container Management

Residues of hazardous waste pharmaceuticals in empty containers pose a hidden compliance risk. Under Subpart P (§ 266.507), a stock bottle or vial that previously held N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is considered "RCRA empty" only if all contents have been removed using practices commonly employed to remove materials from that type of container (e.g., pouring, pumping, or aspirating)[3].

  • Actionable Step: Do not rinse the vials in the sink. If a vial is triple-rinsed to recover the standard for an assay, the rinsate must be collected as hazardous waste[14]. The empty glass vial can then be disposed of in a designated "Disposable Labware & Broken Glass" container, provided no visible residue remains[14].

System Visualization: Disposal Workflow

PharmaceuticalWasteWorkflow A Waste Generation: N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 B Hazard Characterization (EPA Subpart P) A->B C Solid Waste (Vials, PPE, Powders) B->C D Liquid Waste (LC-MS Effluent) B->D E Satellite Accumulation Area (SAA) C->E D->E F RCRA Labeling: 'Hazardous Waste Pharmaceutical' E->F G Licensed Transporter & Manifesting F->G H High-Temperature Incineration G->H

Workflow for segregation, accumulation, and incineration of deuterated pharmaceutical waste.

References

  • Non Creditable HW Pharmaceuticals - EPA Subpart P Regulations. pwaste.com. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR.[Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. EPA.[Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Summary. ASHP.[Link]

  • Pharmaceutical waste: overview, management and impact of improper disposal. PeerScientist.[Link]

  • Waste Treatment and Disposal Methods for the Pharmaceutical Industry. EPA NEPIS. [Link]

  • Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. EPA.[Link]

  • Quantifying Antimicrobial Disposals At Six Community Pharmacies. PMC.[Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer.[Link]

  • Medical Laboratory Waste Disposal Regulations 2026. MedPro Disposal.[Link]

  • Laboratory Hazardous Waste Accumulation and Treatment. DTSC California.[Link]

  • NIH Waste Disposal Guide. NIH.[Link]

Sources

Personal protective equipment for handling N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety, Handling, and Operational Protocol for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4

Introduction

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (CAS: 1346603-52-8) is a stable, isotopically labeled analog of Sulfamethoxazole Impurity B. As a highly specific reference material, it is indispensable for the accurate quantification of sulfonamide impurities in pharmaceutical formulations, pharmacokinetic studies, and environmental matrices via LC-MS/MS (). Because it retains the core sulfonamide pharmacophore, it presents specific occupational hazards, primarily skin sensitization and respiratory irritation. This guide provides a self-validating, field-proven protocol for the safe handling, reconstitution, and disposal of this compound, ensuring both operator safety and isotopic integrity.

Section 1: Hazard Profile & Mechanistic Causality

Understanding the chemical behavior of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is essential for mitigating operational risks. The sulfonamide moiety is a known hapten; upon systemic absorption or prolonged dermal contact, it can covalently bind to host proteins, triggering an immune-mediated hypersensitivity reaction ().

Table 1: Hazard Summary and Causality

Hazard ClassGHS StatementMechanistic Causality
Skin Sensitization H317: May cause an allergic skin reactionThe arylamine group can undergo auto-oxidation to reactive intermediates (e.g., hydroxylamines) that bind to epidermal proteins, initiating a T-cell mediated allergic response.
Eye Irritation H319: Causes serious eye irritationThe fine crystalline powder acts as a mechanical abrasive, while the slightly acidic nature of the sulfonamide proton causes localized pH shifts on the conjunctival mucosa.
Respiratory Irritation H335: May cause respiratory irritationInhalation of micro-particulates leads to rapid deposition in the upper respiratory tract, causing localized mucosal inflammation and coughing.

Section 2: Personal Protective Equipment (PPE) Matrix

Do not merely equip; understand the protective barrier. The following PPE is mandatory when handling the neat powder.

  • Hand Protection (Nitrile Gloves, ≥0.11 mm thickness) : Causality: Latex is highly permeable to the polar organic solvents (such as Acetonitrile or Methanol) required for reconstitution. Nitrile provides a robust chemical barrier against both the dry powder and the reconstitution solvents, preventing transdermal absorption of the haptenic sulfonamide.

  • Eye Protection (ANSI Z87.1/EN 166 Safety Goggles) : Causality: Standard safety glasses with side shields are insufficient against aerosolized fine powders. Tight-fitting, unvented or indirectly vented goggles are required to prevent airborne dust from contacting the ocular mucosa ().

  • Respiratory Protection (N95/FFP3 or Fume Hood) : Causality: Because the compound is handled in milligram quantities, electrostatic dispersion is a high risk. All open-container handling must occur within a Class II Biological Safety Cabinet or a certified chemical fume hood with a face velocity of 80-100 fpm. If a hood is unavailable, an N95 or FFP3 particulate respirator is mandatory to block inhalation of particles <5 µm.

  • Body Protection (Anti-static Lab Coat) : Causality: Static charge is the primary cause of powder aerosolization during weighing. An anti-static lab coat minimizes the electrostatic field around the operator, preventing the deuterated standard from "jumping" out of the weigh boat and causing uncontrolled exposure.

Section 3: Operational Workflow & Handling Protocol

When preparing stock solutions (e.g., 1 mg/mL) for LC-MS/MS, maintaining isotopic integrity and operator safety are inextricably linked.

Step-by-Step Reconstitution Methodology:

  • Environmental Preparation : Wipe down the analytical microbalance and fume hood surface with an anti-static solution. Ensure the balance is properly grounded to prevent static dispersion of the powder.

  • Thermal Equilibration : Allow the sealed vial of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture condensation, which degrades the compound, facilitates isotopic exchange (D to H), and introduces severe weighing errors.

  • Weighing : Using an anti-static spatula, transfer the required mass into a tared, amber glass volumetric flask. Causality: Amber glass is required because sulfonamides are susceptible to UV-induced photo-degradation ().

  • Solvent Addition : Add the primary solvent (e.g., HPLC-grade Acetonitrile or Methanol) to the flask. Causality: The compound is poorly soluble in water but readily dissolves in polar aprotic or protic organic solvents.

  • Dissolution and Storage : Sonicate the flask for 2 minutes until complete dissolution is achieved. Aliquot the stock solution into PTFE-lined amber vials and store at -20°C to maximize long-term stability.

G Start PPE Donning (Nitrile, Goggles, Lab Coat) Hood Transfer to Fume Hood (Anti-static environment) Start->Hood Weigh Microbalance Weighing (Minimize aerosolization) Hood->Weigh Solvent Reconstitution (Acetonitrile/Methanol) Weigh->Solvent Store Aliquot & Store (-20°C, Protected from light) Solvent->Store Waste Dispose Waste (Sulfur-containing chemical waste) Solvent->Waste Contaminated Consumables

Workflow for the safe handling, reconstitution, and disposal of deuterated sulfonamide standards.

Section 4: Spill Management & Disposal Plan

A self-validating safety system must account for unintended exposure and environmental protection.

Spill Cleanup Protocol:

  • Evacuate and Isolate : If a powder spill occurs outside the fume hood, immediately isolate the area to prevent HVAC drafts from dispersing the powder.

  • Wet Wiping : Do NOT dry sweep. Dry sweeping aerosolizes the powder, drastically increasing inhalation risk. Lightly mist a disposable absorbent pad with 70% Isopropanol or water to dampen the powder, then gently wipe it up.

  • Decontamination : Wash the affected surface with a mild detergent solution, followed by a thorough water rinse, to remove any residual sulfonamide traces.

Disposal Plan: N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 contains sulfur, nitrogen, and a deuterated aromatic ring, requiring specific disposal pathways.

  • Solid Waste : Contaminated gloves, weigh boats, and wiping pads must be placed in a sealed, labeled chemical waste bag and sent for high-temperature incineration.

  • Liquid Waste : Expired or degraded stock solutions in Acetonitrile/Methanol must be collected in a designated "Halogen-Free Organic Waste" carboy. Causality: Never pour sulfonamide solutions down the drain; they are persistent environmental contaminants that actively contribute to antimicrobial resistance (AMR) pathways in aquatic ecosystems.

References

  • Pharmaffiliates. "N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 Product Information". Pharmaffiliates Reference Standards.[Link]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.